Technical Documentation Center

2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol
  • CAS: 1204298-67-8

Core Science & Biosynthesis

Foundational

The Physicochemical and Analytical Blueprint of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol

Executive Summary In the landscape of modern drug development and synthetic chemistry, substituted thiazoles serve as privileged scaffolds due to their robust metabolic stability and unique electronic properties. 2-(Dime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and synthetic chemistry, substituted thiazoles serve as privileged scaffolds due to their robust metabolic stability and unique electronic properties. 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (CAS: 1204298-67-8) is a highly versatile building block characterized by a lipophilic 4,5-dimethylthiazole core paired with a hydrophilic 2-hydroxyethyl appendage. This dual nature makes it an exceptional candidate for bioisosteric replacement, fragment-based drug discovery, and the synthesis of complex active pharmaceutical ingredients (APIs).

This technical whitepaper synthesizes the quantitative physical properties, pharmacokinetic logic, and self-validating experimental protocols required to effectively characterize and deploy this compound in advanced research settings [1].

Section I: Quantitative Physicochemical Profiling

The physical properties of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol are dictated by the interplay between the electron-rich aromatic thiazole ring and the terminal hydroxyl group. The nitrogen and sulfur atoms act as potent hydrogen-bond acceptors, while the hydroxyl group serves as a hydrogen-bond donor, ensuring excellent solubility profiles across both aqueous and organic media.

Below is a consolidated summary of its critical physicochemical parameters, integrating empirical data and advanced computational chemistry models [2]:

PropertyValue / DescriptionScientific Implication
IUPAC Name 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-olStandardized nomenclature for structural identification.
CAS Registry Number 1204298-67-8Unique identifier for procurement and database indexing.
Molecular Formula C₇H₁₁NOSIndicates a low molecular weight fragment suitable for lead optimization.
Molecular Weight 157.23 g/mol Highly compliant with Lipinski’s Rule of Five (<500 Da).
Topological Polar Surface Area (TPSA) ~41.1 ŲOptimal for membrane permeability; values <90 Ų suggest potential blood-brain barrier (BBB) penetration.
Partition Coefficient (LogP) ~1.81Strikes an ideal balance between aqueous solubility and lipid membrane affinity.
Hydrogen Bond Donors 1 (Hydroxyl -OH)Facilitates specific target-receptor interactions without excessive desolvation penalties.
Hydrogen Bond Acceptors 3 (N, S, O)Enhances binding affinity within polar enzyme pockets.
Physical State (at 25°C) Viscous Liquid to Low-Melting SolidRequires careful handling and storage (typically sealed in dry conditions at 2-8°C).

Section II: Structural Logic and Pharmacokinetic Implications

The structural topology of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol directly governs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The dimethyl substitution at positions 4 and 5 of the thiazole ring provides steric shielding, which mitigates rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes. Simultaneously, the 2-hydroxyethyl chain provides a functional handle for kinase or receptor engagement.

PK_Logic N1 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol Core Scaffold N2 Lipophilic Thiazole Ring (LogP ~1.8) N1->N2 Structural feature N3 Hydroxyethyl Side Chain (H-Bonding) N1->N3 Structural feature N4 Membrane Permeability (Passive Diffusion) N2->N4 Drives N5 Target Receptor Engagement (Pharmacodynamics) N3->N5 Mediates N4->N5 Enables access

Logical relationship between structural features and pharmacokinetic behavior.

Section III: Self-Validating Analytical Methodologies

To ensure absolute scientific integrity, any analytical or biological assay involving this compound must be designed as a self-validating system. This means embedding internal controls and causality-driven steps directly into the protocol to instantly highlight false positives or systemic errors [3].

Protocol A: High-Resolution LC-MS/MS Characterization

This protocol is designed to verify the purity and exact mass of the compound, utilizing positive electrospray ionization (ESI+).

1. Mobile Phase Preparation:

  • Action: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The addition of 0.1% formic acid lowers the pH of the mobile phase below the pKa of the thiazole nitrogen (typically ~2.5). This ensures complete protonation of the molecule, drastically enhancing the ionization efficiency and signal-to-noise ratio in ESI+ mode.

2. System Suitability & Blank Validation (Self-Validation Step):

  • Action: Inject a 50% Methanol/Water blank prior to the sample run.

  • Causality: This establishes a baseline and proves the absence of column carryover from previous runs. If a peak appears at m/z 158.06 in the blank, the system is contaminated, and the run is automatically invalidated, preventing skewed quantitative data.

3. Chromatographic Separation:

  • Action: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient of 5% to 95% Mobile Phase B over 5 minutes.

  • Causality: The C18 stationary phase provides optimal retention for moderately lipophilic heterocycles (LogP ~1.8). The rapid gradient ensures sharp peak shapes while minimizing longitudinal diffusion of the analyte within the column.

4. Data Acquisition:

  • Action: Monitor the precise precursor ion mass of m/z 158.06 [M+H]⁺ .

Analytical_Workflow S1 Sample Prep (0.1% FA in MeOH) S2 System Suitability (Blank Validation) S1->S2 S3 LC-MS/MS (ESI+ Mode) S2->S3 Pass S4 Data Analysis (m/z 158.06) S3->S4

Step-by-step self-validating LC-MS/MS analytical workflow.
Protocol B: In Vitro Microsomal Stability Profiling

Understanding the metabolic half-life of the thiazole core is critical for drug development.

1. Incubation Setup:

  • Action: Incubate 1 µM of the compound with human liver microsomes (0.5 mg/mL protein) in a 100 mM phosphate buffer (pH 7.4). Initiate the reaction by adding an NADPH regenerating system.

  • Causality: CYP450 enzymes, which are localized in the microsomes, strictly require NADPH as an electron donor to catalyze oxidative metabolism. Without it, the reaction cannot proceed, making a "minus-NADPH" control the perfect self-validating negative control to rule out non-CYP mediated degradation.

2. Reaction Quenching:

  • Action: At predetermined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard corrects for any volumetric losses during subsequent centrifugation steps, ensuring quantitative trustworthiness.

3. Centrifugation and Analysis:

  • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C, then analyze the supernatant via the LC-MS/MS protocol described above to calculate the intrinsic clearance (CL_int).

Conclusion

2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol represents a structurally optimized fragment with highly favorable physicochemical properties. Its low molecular weight, balanced lipophilicity, and functionalizable hydroxyl group make it an indispensable tool for medicinal chemists. By adhering to the causality-driven, self-validating protocols outlined in this guide, researchers can ensure robust, reproducible data when integrating this compound into complex biological or synthetic workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 520108, 2-Acetylthiazole." PubChem, Accessed March 2026.[Link]

Exploratory

2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol chemical structure and IUPAC name

Comprehensive Technical Guide to 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol: Structural Elucidation, Synthesis, and Analytical Profiling Executive Summary As a Senior Application Scientist in synthetic methodology and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide to 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol: Structural Elucidation, Synthesis, and Analytical Profiling

Executive Summary

As a Senior Application Scientist in synthetic methodology and drug development, I have designed this whitepaper to provide a rigorous, causality-driven guide to 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol . This compound is a highly versatile heterocyclic building block. While commonly referred to without locants in shorthand, chemical nomenclature dictates that the methyl groups occupy the 4 and 5 positions of the thiazole ring. Therefore, the precise IUPAC name is 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol . This guide deconstructs its structural properties, details a self-validating synthetic protocol via the Hantzsch condensation, and outlines the analytical framework required to confirm its identity and purity.

Structural Elucidation & Physicochemical Profiling

The architecture of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol consists of a 1,3-thiazole core—a five-membered aromatic ring containing sulfur and nitrogen—substituted with two electron-donating methyl groups at C4 and C5, and a 2-hydroxyethyl chain at C2.

The presence of the hydroxyl group imparts significant polarity and hydrogen-bonding capability, making it an excellent nucleophilic handle for downstream functionalization (e.g., esterification, etherification, or conversion to a leaving group). The electron-rich nature of the 4,5-dimethylthiazole system makes the ring highly stable but susceptible to specific electrophilic aromatic substitutions if forced.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Accurate IUPAC Name 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol
CAS Registry Number 1204298-67-8
Molecular Formula C₇H₁₁NOS
Molecular Weight 157.23 g/mol
SMILES String OCCC1=NC(C)=C(C)S1
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (N, S, O atoms)

Synthetic Methodology: The Hantzsch Thiazole Synthesis

To construct this specific thiazole derivative, the is the premier methodological choice. This classical, highly robust reaction involves the condensation of an α -haloketone with a thioamide.

Mechanistic Causality: To yield the target compound, the specific reagents required are 3-hydroxypropanethioamide (which provides the C2-hydroxyethyl chain, the sulfur, and the nitrogen) and 3-chloro-2-butanone (which provides the C4 and C5 carbons along with their respective methyl groups). The reaction initiates via an SN​2 nucleophilic attack by the highly polarizable sulfur atom onto the α -carbon of the haloketone. This forms a thioether intermediate, which undergoes intramolecular cyclization as the nitrogen attacks the carbonyl carbon. Subsequent dehydration and loss of HCl drive the aromatization of the thiazole ring.

G A 3-Hydroxypropanethioamide (Thioamide) B 3-Chloro-2-butanone (α-Haloketone) C S-Alkylation Intermediate (Thioether formation) D Hydroxythiazoline Intermediate (Intramolecular Cyclization) C->D Ring Closure E 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (Dehydration & Aromatization) D->E -H2O, -HCl AB AB AB->C SN2 Nucleophilic Attack (Solvent: EtOH, Reflux)

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis for the target compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate states can be empirically verified before proceeding to the next step.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-hydroxypropanethioamide (10 mmol) in 50 mL of anhydrous ethanol.

    • Causality: Anhydrous ethanol is selected because its protic nature stabilizes the polar hydroxythiazoline transition state, while its boiling point (~78 °C) provides optimal thermal energy for dehydration without causing thermal degradation [2].

  • Electrophile Addition: Add 3-chloro-2-butanone (11 mmol, 1.1 equiv) dropwise at room temperature under continuous magnetic stirring.

    • Causality: A slight stoichiometric excess of the volatile α -haloketone ensures complete consumption of the thioamide, preventing difficult downstream separations.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate). The disappearance of the thioamide spot validates the completion of the cyclization.

  • Neutralization: Cool the mixture to room temperature and concentrate in vacuo. Resuspend the crude residue in 30 mL of deionized water. Slowly add a saturated aqueous solution of Na₂CO₃ until the aqueous phase reaches pH 8-9 (verify with pH paper).

    • Causality: The reaction generates HCl as a byproduct, trapping the product as a water-soluble thiazolium hydrochloride salt. Neutralization liberates the free base, enabling its extraction into an organic phase.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude oil via silica gel flash chromatography to yield the pure product.

Workflow Step1 Reaction Setup (Equimolar Reagents in EtOH) Step2 Reflux (78 °C) (Thermal Activation) Step1->Step2 Step3 Neutralization (Na2CO3 addition) Step2->Step3 Step4 Liquid-Liquid Extraction (EtOAc / H2O) Step3->Step4 Step5 Purification (Silica Gel Flash Chromatography) Step4->Step5 Step6 Characterization (NMR, HRMS, IR) Step5->Step6

Figure 2: Step-by-step experimental workflow from reaction setup to analytical characterization.

Analytical Characterization Protocol

To establish trustworthiness in the synthesized batch, the molecular structure must be validated through orthogonal analytical techniques.

Nuclear Magnetic Resonance (¹H NMR): The NMR spectrum provides a direct map of the hydrogen environments. To self-validate the assignment of the hydroxyl proton, a D₂O shake experiment must be performed. Upon addition of a drop of D₂O to the NMR tube, the broad singlet at ~3.50 ppm will disappear due to deuterium exchange, confirming its identity as the -OH group.

Table 2: Expected ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
3.95Triplet (t, J = 5.5 Hz)2H-CH₂-OH (Deshielded by Oxygen)
3.50Broad Singlet (br s)1H-OH (Disappears upon D₂O exchange)
3.05Triplet (t, J = 5.5 Hz)2HThiazole-CH₂- (Deshielded by Thiazole ring)
2.35Singlet (s)3HC5-CH₃ (Allylic/Aromatic coupling absent)
2.30Singlet (s)3HC4-CH₃ (Allylic/Aromatic coupling absent)

High-Resolution Mass Spectrometry (HRMS): Using Electrospray Ionization (ESI) in positive mode, the exact mass of the protonated molecular ion [M+H]+ should be observed at m/z 158.0640 (calculated for C₇H₁₂NOS⁺).

Infrared Spectroscopy (FT-IR): Key diagnostic vibrational modes include a broad O-H stretching band centered around 3300 cm⁻¹ and a sharp C=N stretching frequency characteristic of the thiazole ring near 1600 cm⁻¹.

Applications in Drug Development

In medicinal chemistry, the 1,3-thiazole ring is frequently deployed as a bioisostere for oxazoles, pyridines, and imidazoles to modulate lipophilicity, metabolic stability, and target binding affinity. The specific inclusion of the 2-hydroxyethyl chain in 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol makes it an ideal precursor. Researchers can activate the primary alcohol (e.g., via tosylation or mesylation) to link this electron-rich heterocycle to larger pharmacophores, a strategy widely utilized in the synthesis of novel anthelmintics and cardiodepressant agents [2].

References

  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Tetrahedron Letters, 53(37), 4921-4924. URL:[Link]

Foundational

Unveiling the Therapeutic Potential of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol: A Technical Guide for Preclinical Investigation

Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive framework for the preclinical investigation of a specific, yet under-explored, thiazole derivative: 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol. Leveraging the well-established pharmacological profile of the thiazole class, this document outlines a strategic, multi-pronged approach to systematically evaluate its potential antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols, data interpretation strategies, and proposed mechanistic explorations are presented to guide researchers in unlocking the therapeutic promise of this novel compound. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of new chemical entities to address unmet medical needs.

Introduction: The Thiazole Moiety - A Privileged Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is prevalent in a multitude of biologically active molecules.[1][2] Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological effects. Thiazole derivatives have been successfully developed into clinically approved drugs for various indications, including antimicrobial, anti-inflammatory, and anticancer therapies.[3][4][5] The inherent "drug-likeness" of the thiazole nucleus, characterized by its metabolic stability and ability to engage in various non-covalent interactions, makes it an attractive starting point for the design of novel therapeutic agents.[4]

This guide focuses on a specific, synthetically accessible derivative, 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol. While the biological activities of this particular molecule are not extensively documented in publicly available literature, the established precedent of the thiazole class provides a strong rationale for its investigation as a potential therapeutic agent. This document will serve as a roadmap for a comprehensive preclinical evaluation, outlining a logical progression of experiments to elucidate its biological activity profile.

Proposed Investigational Workflow

The exploration of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol's biological potential will follow a tiered approach, beginning with broad-spectrum in vitro screening and progressing to more focused mechanistic studies and in vivo validation for the most promising activities.

investigational_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: In Vivo Validation Antimicrobial Antimicrobial Screening MOA_Antimicrobial Mechanism of Action (Antimicrobial) Antimicrobial->MOA_Antimicrobial If active Anti_inflammatory Anti-inflammatory Screening MOA_Anti_inflammatory Mechanism of Action (Anti-inflammatory) Anti_inflammatory->MOA_Anti_inflammatory If active Anticancer Anticancer Screening MOA_Anticancer Mechanism of Action (Anticancer) Anticancer->MOA_Anticancer If active In_vivo_Antimicrobial In Vivo Infection Models MOA_Antimicrobial->In_vivo_Antimicrobial Promising MOA In_vivo_Anti_inflammatory In Vivo Inflammation Models MOA_Anti_inflammatory->In_vivo_Anti_inflammatory Promising MOA In_vivo_Anticancer In Vivo Tumor Models MOA_Anticancer->In_vivo_Anticancer Promising MOA

Caption: Proposed investigational workflow for 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol.

Potential Biological Activity I: Antimicrobial Efficacy

The thiazole ring is a key component of many antimicrobial agents, and its derivatives have shown potent activity against a wide range of bacterial and fungal pathogens.[4][5][6] The investigation into the antimicrobial properties of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol is therefore a logical starting point.

In Vitro Antimicrobial Screening

The initial assessment will involve determining the compound's ability to inhibit the growth of and kill a panel of clinically relevant microorganisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

  • Microorganism Panel: A representative panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger) will be used.

  • Inoculum Preparation: Overnight cultures of the test microorganisms will be diluted in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (typically 1 x 105 to 1 x 106 CFU/mL).[7][8]

  • Compound Preparation: A stock solution of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol will be prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Incubation: An equal volume of the standardized inoculum will be added to each well of the microtiter plate containing the compound dilutions. The plates will be incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that results in no visible growth of the microorganism.[10][11] This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth in the MIC assay will be sub-cultured onto agar plates without the compound.[7][12] The plates will be incubated, and the MBC is defined as the lowest concentration of the compound that kills ≥99.9% of the initial inoculum.[7][8]

Data Presentation:

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Proposed Mechanistic Studies for Antimicrobial Activity

Should promising antimicrobial activity be observed, further studies will be conducted to elucidate the mechanism of action.

antimicrobial_moa cluster_targets Potential Cellular Targets Compound 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol CellWall Cell Wall Synthesis Compound->CellWall CellMembrane Cell Membrane Integrity Compound->CellMembrane ProteinSynthesis Protein Synthesis Compound->ProteinSynthesis DNASynthesis DNA/RNA Synthesis Compound->DNASynthesis

Caption: Potential cellular targets for the antimicrobial action of the compound.

Potential Biological Activity II: Anti-inflammatory Properties

Thiazole derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenases (COX) and lipoxygenases (LOX).[13][14]

In Vitro Anti-inflammatory Assays

Initial in vitro screening will focus on the compound's ability to inhibit COX and LOX enzymes.

Experimental Protocol: In Vitro COX-1/COX-2 and 15-LOX Inhibition Assays

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes, and soybean 15-LOX will be used.

  • Assay Principle (COX): A colorimetric assay will be used to measure the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored spectrophotometrically in the presence and absence of the test compound.[15][16]

  • Assay Principle (LOX): The assay will measure the formation of hydroperoxides from a suitable substrate (e.g., linoleic or arachidonic acid) by 15-LOX. The increase in absorbance at 234 nm will be monitored.[17]

  • Procedure: The enzymes will be pre-incubated with various concentrations of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol before the addition of the substrate. The reaction progress will be monitored over time.

  • Data Analysis: The percentage of enzyme inhibition will be calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) will be determined.

Data Presentation:

EnzymeIC50 (µM)
COX-1
COX-2
15-LOX
In Vivo Anti-inflammatory Model

Promising in vitro activity will be followed by in vivo validation using a standard model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (150-200 g) will be used.

  • Groups: Animals will be divided into a control group, a positive control group (e.g., treated with indomethacin), and several experimental groups treated with different doses of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol.[18][19]

  • Procedure: The test compound or vehicle will be administered orally or intraperitoneally. After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan will be injected into the sub-plantar region of the right hind paw of each rat.[20][21]

  • Measurement: The volume of the paw will be measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19]

  • Data Analysis: The percentage of inhibition of edema will be calculated for each treatment group compared to the control group.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of thiazole derivatives are often linked to the modulation of the arachidonic acid cascade and downstream signaling pathways.

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol Compound->COX Inhibition Compound->LOX Inhibition

Caption: Potential inhibition of the arachidonic acid pathway by the compound.

Potential Biological Activity III: Anticancer Properties

The thiazole scaffold is present in several clinically used anticancer drugs, and numerous thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[22][23][24]

In Vitro Cytotoxicity Screening

The initial evaluation of anticancer potential will involve assessing the compound's cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) will be used.

  • Cell Seeding: Cells will be seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells will be treated with various concentrations of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated for 3-4 hours.[25]

  • Formazan Solubilization: The resulting formazan crystals will be solubilized with a suitable solvent (e.g., DMSO or isopropanol).[26]

  • Absorbance Measurement: The absorbance of the solubilized formazan will be measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated for each concentration, and the IC50 value will be determined.

Data Presentation:

Cell LineTumor TypeIC50 (µM)
MCF-7Breast Cancer
A549Lung Cancer
HCT116Colon Cancer
In Vivo Antitumor Efficacy

If significant in vitro cytotoxicity is observed, the antitumor efficacy of the compound will be evaluated in an in vivo xenograft model.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

  • Animals: Immunocompromised nude mice will be used.

  • Tumor Cell Implantation: Cancer cells (e.g., from the most sensitive cell line in the MTT assay) will be subcutaneously injected into the flank of each mouse.[27][28]

  • Tumor Growth Monitoring: Tumors will be allowed to grow to a palpable size (e.g., 100-200 mm3).[29]

  • Treatment: The mice will be randomized into control and treatment groups. The treatment group will receive 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol at various doses and schedules (e.g., daily oral gavage).

  • Tumor Measurement: Tumor volume will be measured regularly (e.g., twice a week) using calipers.[29]

  • Endpoint: The study will be terminated when tumors in the control group reach a predetermined size, and the tumors will be excised and weighed.

Proposed Anticancer Signaling Pathways

Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[30][31]

anticancer_pathway cluster_pathways Potential Signaling Pathways Compound 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol PI3K_AKT PI3K/Akt/mTOR Pathway Compound->PI3K_AKT Inhibition MAPK MAPK Pathway Compound->MAPK Inhibition Apoptosis Induction of Apoptosis Compound->Apoptosis Activation Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation MAPK->Cell_Proliferation Apoptosis->Cell_Proliferation Inhibition

Caption: Hypothetical anticancer signaling pathways modulated by the compound.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive preclinical research plan to evaluate the potential biological activities of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol. By systematically investigating its antimicrobial, anti-inflammatory, and anticancer properties, a clear understanding of its therapeutic potential can be established. The proposed workflow, from initial in vitro screening to in vivo validation and mechanistic elucidation, is designed to generate robust and reliable data to support further development. Positive outcomes from these studies would warrant more in-depth investigations, including lead optimization, pharmacokinetic and toxicological profiling, and ultimately, progression towards clinical trials. The exploration of this novel thiazole derivative holds the promise of contributing a new chemical entity to the arsenal of therapeutic agents for a range of diseases.

References

Sources

Exploratory

2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol CAS number and molecular weight

An in-depth technical analysis of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol requires a multidisciplinary approach, bridging physicochemical profiling, synthetic organic chemistry, and molecular biology. This whitepaper pro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol requires a multidisciplinary approach, bridging physicochemical profiling, synthetic organic chemistry, and molecular biology. This whitepaper provides a comprehensive guide to the molecular characteristics, synthetic methodologies, and biological applications of this specialized heterocyclic compound.

Physicochemical Profiling & Structural Isomerism

The compound 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol belongs to the family of alkyl-substituted thiazoles, which are highly valued in medicinal chemistry and flavor profiling. The molecular framework consists of a five-membered heteroaromatic thiazole ring substituted with two methyl groups and a hydroxyethyl chain.

A critical distinction in this chemical space is regiochemistry. The nomenclature "ethan-1-ol" indicates that the primary hydroxyl group is located at position 1 of the ethyl chain, while the "2-(...)" prefix dictates that the thiazole core is attached to position 2 of that same ethyl chain (forming a −CH2​−CH2​−OH appendage). This distinguishes it from its structural isomer, 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol, where the hydroxyl group is on the benzylic-equivalent carbon.

The exact molecular weight for this C7​H11​NOS family is strictly calculated at 157.23 g/mol [1].

Table 1: Physicochemical Properties of Dimethyl-Thiazole Ethanol Isomers
Property2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol1-(4,5-Dimethyl-thiazol-2-yl)-ethanol
Molecular Formula C7​H11​NOS C7​H11​NOS
Molecular Weight 157.23 g/mol 157.23 g/mol
CAS Number Isomer-dependent7531-72-8
Aliphatic Chain Structure Thiazole −CH2​−CH2​−OH Thiazole −CH(OH)−CH3​
Exact Mass 157.0561 Da157.0561 Da

Chemical Synthesis: The Regioselective Hantzsch Methodology

The construction of the thiazole core is most reliably achieved using the, a robust protocol that condenses an α -haloketone with a thioamide[2].

Causality in Experimental Design

The choice of ethanol as the reaction solvent is not arbitrary. Ethanol provides an optimal reflux temperature (~78°C) that supplies sufficient thermal energy to overcome the activation barrier of the initial nucleophilic substitution, while simultaneously maintaining the solubility of both the polar thioamide and the hydrophobic α -haloketone[2]. The subsequent acid-catalyzed dehydration is highly exergonic, driving the aromatization of the thiazole ring and locking the structure into its stable heteroaromatic form.

Step-by-Step Synthetic Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of the appropriate thiopropanamide derivative and 1.1 equivalents of the corresponding α -haloketone in absolute ethanol.

  • Condensation Reaction: Heat the mixture to a gentle reflux (78°C) under an inert nitrogen atmosphere for 4 to 12 hours. Monitor the consumption of starting materials via Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction: Resuspend the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any generated hydrohalic acid. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Subject the crude oil to flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol fraction.

Hantzsch_Synthesis Reagents Thioamide Derivative + α-Haloketone Condensation Condensation Reaction (Ethanol, Reflux) Reagents->Condensation Mixing & Heat Intermediate Hydroxythiazoline Intermediate Condensation->Intermediate Nucleophilic Attack Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration Cyclization Product 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (MW: 157.23 g/mol) Dehydration->Product Purification

Workflow of the regioselective Hantzsch synthesis for dimethyl-thiazole ethanol derivatives.

Analytical Characterization: A Self-Validating System

To ensure a self-validating experimental loop, the synthesis must be coupled with rigorous analytical characterization. The structural integrity of the synthesized compound is verified through orthogonal techniques.

Step-by-Step Analytical Methodology
  • Sample Preparation: Dissolve 5 mg of the purified compound in 0.5 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • NMR Spectroscopy (Self-Validation): Acquire 1H NMR spectra at 400 MHz. The self-validation relies on stoichiometric integration: the two methyl groups on the thiazole ring must integrate to exactly 6 protons (appearing as singlets). The two methylene groups of the ethanol chain must integrate to 2 protons each, presenting as distinct triplets due to adjacent spin-spin coupling, thereby confirming the −CH2​−CH2​−OH connectivity.

  • Mass Spectrometry (LC-MS): Run the sample through a C18 reverse-phase column using a gradient of water/acetonitrile with 0.1% formic acid. Operating in positive electrospray ionization (ESI+) mode, the mass spectrometer must detect the [M+H]+ ion at m/z 158.24, confirming the theoretical molecular weight of 157.23 g/mol [1].

Biological Significance and Signaling Pathways

Thiazole derivatives are foundational building blocks in drug discovery, frequently utilized as bioisosteres for pyridine or oxazole rings. Substituted thiazoles have been identified as potent dual inhibitors of cyclin-dependent kinases (e.g., CDK2 and CDK9), which are critical regulatory targets in oncology[3].

Furthermore, thiazole-containing compounds often interact with nuclear receptors. For example, specific thiazole derivatives act as agonists for the, a key regulator of glucose and lipid metabolism[2]. The heteroaromatic nature of the thiazole ring allows it to participate in crucial π−π stacking and hydrogen bonding interactions within the hydrophobic ligand-binding domain of PPARγ, thereby inducing the conformational changes necessary for receptor activation and subsequent gene transcription[2].

Thiazole_Signaling Ligand Thiazole Derivative (Ligand) Receptor PPARγ Receptor (Intracellular) Ligand->Receptor Cellular Entry & Binding Complex Ligand-Receptor Active Complex Receptor->Complex Conformational Change RXR RXR Heterodimer Complex->RXR Heterodimerization Transcription Target Gene Transcription (Metabolic Regulation) RXR->Transcription PPRE Binding

Proposed metabolic signaling pathway modulated by bioactive thiazole derivatives via PPARγ.

References

  • National Center for Biotechnology Information (NCBI). "Methylthiazoletetrazolium | CID 64966". PubChem,[Link]

  • LumTech. "Characterization of sulfur compounds in whisky". LumTech, [Link]

  • American Chemical Society (ACS). "Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors". Journal of Medicinal Chemistry,[Link]

Sources

Foundational

Solubility of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol in various solvents

An In-Depth Technical Guide to Determining the Solubility of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol in Various Solvents Abstract The solubility of a chemical entity is a critical physicochemical property that dictates i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol in Various Solvents

Abstract

The solubility of a chemical entity is a critical physicochemical property that dictates its behavior in various systems, profoundly impacting its utility in fields ranging from pharmaceutical development to material science. Poor aqueous solubility, for instance, is a primary contributor to the failure of many promising drug candidates, as it often leads to low bioavailability and erratic therapeutic effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of a novel compound, using 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol as a case study. We will delve into the theoretical considerations, experimental designs for both kinetic and thermodynamic solubility, and the analytical methodologies required for robust and reliable data generation. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous system, is a cornerstone of chemical and pharmaceutical sciences.[3] For a therapeutic agent, adequate solubility is a prerequisite for absorption and, consequently, for achieving the desired pharmacological response in the systemic circulation.[4] It is estimated that over 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, presenting a significant challenge for formulation scientists. Early and accurate determination of a compound's solubility profile across a range of relevant solvents can de-risk a project, guide formulation strategies, and prevent costly late-stage failures.[1][2]

This guide will focus on the hypothetical, yet structurally representative compound, 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol . The presence of the thiazole ring, a common moiety in many biologically active agents, combined with a hydroxyl group, suggests a molecule with potentially interesting and complex solubility behavior, influenced by factors such as pH and solvent polarity.[5][6][7]

Pre-assessment and Theoretical Considerations

Structural Analysis:

  • Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen. The nitrogen atom can act as a hydrogen bond acceptor and may be protonated at low pH, potentially increasing aqueous solubility.

  • Dimethyl Groups: These non-polar methyl groups will contribute to the lipophilicity of the molecule.

  • Ethanol Side Chain: The hydroxyl (-OH) group is polar and can act as both a hydrogen bond donor and acceptor, which should enhance solubility in polar protic solvents like water and alcohols.

Based on analogs like 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-amine and 1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol, we can estimate a LogP (octanol-water partition coefficient) in the range of 1.5 to 2.5.[8][9] This suggests that the compound will likely have limited aqueous solubility but may be more soluble in organic solvents.

Experimental Determination of Solubility

Two primary types of solubility are typically measured in a drug development context: kinetic and thermodynamic solubility.[10]

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a highly soluble organic solvent (like DMSO) and then diluted into an aqueous buffer. This is a high-throughput method often used in early discovery to rank-order compounds.[10][11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. The "shake-flask" method is the gold standard for determining this value.[12]

Kinetic Solubility Determination by Nephelometry

Nephelometry measures the turbidity of a solution by detecting light scattered by suspended particles at a 90-degree angle. This method is ideal for high-throughput screening of kinetic solubility.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to a series of wells.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well to achieve a high concentration (e.g., 200 µM) with a low final DMSO concentration (e.g., ≤2%). Perform serial dilutions across the plate.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours), allowing for precipitation to occur.

  • Nephelometric Reading: Measure the turbidity of each well using a plate-based nephelometer. The concentration at which a significant increase in scattered light is detected above the background is considered the kinetic solubility.[11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO dilute Add Stock to Buffer & Perform Serial Dilutions stock->dilute plate Dispense Aqueous Buffer in 96-well Plate plate->dilute incubate Incubate Plate (e.g., 2h @ 25°C) dilute->incubate read Read Turbidity via Nephelometry incubate->read determine Determine Precipitation Point (Kinetic Solubility) read->determine

Caption: Workflow for Kinetic Solubility Assay via Nephelometry.

Thermodynamic Solubility Determination by Shake-Flask Method

This method remains the benchmark for determining the equilibrium solubility of a compound.[12] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.

Protocol:

  • Sample Preparation: Add an excess amount of solid 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (e.g., 2-5 mg) to a series of glass vials. Ensure the amount added is more than what is expected to dissolve.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. Test solvents should include:

    • Purified Water (e.g., Milli-Q)

    • pH Buffers (e.g., pH 2.0, 5.0, 7.4, 9.0)

    • Organic Solvents (e.g., Ethanol, Methanol, Acetonitrile, Acetone)

    • Biorelevant Media (e.g., FaSSIF, FeSSIF) for pharmaceutical applications.[12]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium (typically 24-72 hours).[12]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11]

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: It is best practice to analyze the remaining solid residue using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, salt disproportionation) during the experiment.[12]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis add_solid Add Excess Solid Compound to Vials add_solvent Add Test Solvents add_solid->add_solvent equilibrate Agitate Vials to Reach Equilibrium (24-72h) add_solvent->equilibrate separate Centrifuge & Filter to Separate Supernatant equilibrate->separate quantify Quantify Concentration (e.g., HPLC-UV) separate->quantify solid_state Analyze Residual Solid (e.g., XRPD) separate->solid_state result Thermodynamic Solubility Value quantify->result

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Solubility Profile of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol at 25°C

Solvent/MediumpHMethodSolubility (µg/mL)Solubility (mM)Comments
Purified Water~7.0Shake-FlaskHypothetical ValueHypothetical ValueLow solubility expected
0.01 M HCl Buffer2.0Shake-FlaskHypothetical ValueHypothetical ValueHigher solubility expected due to N-protonation
PBS Buffer7.4Shake-FlaskHypothetical ValueHypothetical ValueBiologically relevant pH
PBS Buffer7.4NephelometryHypothetical ValueHypothetical ValueKinetic solubility
EthanolN/AShake-FlaskHypothetical ValueHypothetical ValueHigh solubility expected
MethanolN/AShake-FlaskHypothetical ValueHypothetical ValueHigh solubility expected
AcetonitrileN/AShake-FlaskHypothetical ValueHypothetical ValueModerate solubility expected
DMSON/AShake-FlaskHypothetical ValueHypothetical ValueVery high solubility expected

Interpretation of Results:

  • pH-Dependence: A significant increase in solubility at pH 2.0 compared to pH 7.4 would confirm the basic nature of the thiazole nitrogen and suggest that the compound is an ionizable molecule.

  • Solvent Polarity: High solubility in polar protic solvents like ethanol and methanol would be consistent with the presence of the hydroxyl group. Solubility in aprotic polar solvents like acetonitrile and DMSO would also be expected.

  • Kinetic vs. Thermodynamic: The kinetic solubility value is often higher than the thermodynamic solubility. This is because the kinetic measurement captures the point of precipitation from a supersaturated solution, while the thermodynamic value represents a true equilibrium with the most stable solid form.[10]

Conclusion

Determining the solubility of a novel compound like 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol is a foundational step in its scientific evaluation. By employing robust and well-validated methods such as nephelometry for high-throughput kinetic screening and the shake-flask method for definitive thermodynamic solubility, researchers can build a comprehensive understanding of the compound's physicochemical properties. This knowledge is not merely academic; it is essential for making informed decisions in drug development, from lead optimization and candidate selection to formulation design. The systematic approach detailed in this guide provides the necessary framework to generate high-quality, reliable solubility data, ensuring scientific integrity and accelerating the path of discovery.

References

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). BMG LABTECH. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Improving solubility and accelerating drug development - Veranova. (n.d.). Veranova. [Link]

  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical & Pharmacology Journal, 13(2). [Link]

  • Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines? (2025, August 23). YouTube. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Raytor. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Rheolution. [Link]

  • Al-Ostath, A. I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • PubChem. (n.d.). 2-(1,3-Thiazol-5-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. (n.d.). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]

  • PubChem. (n.d.). 2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-1-amine. National Center for Biotechnology Information. [Link]

  • Synerzine. (2019, February 25). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. [Link]

  • Gomaa, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

  • The Good Scents Company. (n.d.). 4,5-dimethyl-2-ethyl thiazole. [Link]

  • Bdaiwi, Z. M., & Ghanem, H. T. (2020). Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Ethyl-4,5-dimethylthiazole. National Center for Biotechnology Information. [Link]

  • El-Sayed, N. N. E., & Al-Ghorbani, M. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • FooDB. (n.d.). Showing Compound 2,5-Dihydro-4,5-dimethyl-2-(1-methylpropyl)thiazole (FDB016593). [Link]

  • Gzella, A., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(23), 7178. [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl-5-vinyl thiazole. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Acetylthiazole (CAS 24295-03-2). [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE | CAS 24295-03-2. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol

Executive Summary Thiazole derivatives, particularly those substituted at the C2 position, are privileged scaffolds in medicinal chemistry and chemical biology. The 4,5-dimethylthiazole motif is famously recognized as th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole derivatives, particularly those substituted at the C2 position, are privileged scaffolds in medicinal chemistry and chemical biology. The 4,5-dimethylthiazole motif is famously recognized as the core component of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a widely utilized reagent for colorimetric cell viability assays[1].

The synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol provides a highly versatile building block featuring a terminal primary alcohol. This functional handle enables downstream modifications—such as esterification, etherification, or conversion into a leaving group—critical for drug development and molecular probe design. This application note details a robust, high-yielding protocol for its synthesis via directed C2-lithiation followed by an epoxide ring-opening sequence.

Mechanistic Insights & Synthetic Strategy

Expertise & Experience: Causality in Reagent Selection

The synthetic strategy relies on the unique electronic properties of the 1,3-thiazole ring. The C2 proton is highly acidic (pKa ~ 29 in DMSO) due to the strong inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, coupled with the stabilization of the resulting sp²-hybridized carbanion. Treatment of 4,5-dimethylthiazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C) selectively and quantitatively generates the 2[2].

Following lithiation, the introduction of ethylene oxide serves as a highly efficient two-carbon homologating electrophile. The strong nucleophilicity of the 2-lithiothiazole drives the S_N2 ring-opening of the highly strained epoxide, yielding a lithium alkoxide intermediate that is subsequently protonated during aqueous workup to yield the 3[3].

Trustworthiness: A Self-Validating Protocol

A reliable protocol requires built-in, self-validating checkpoints.

  • Visual Validation: The lithiation step is visually indicated by a distinct transition from a colorless solution to a pale yellow/orange mixture.

  • Analytical Validation: To rigorously validate the formation of the reactive intermediate, researchers can quench a 0.1 mL reaction aliquot with D₂O. Subsequent ¹H NMR analysis should reveal the complete disappearance of the characteristic thiazole C2-H singlet (typically around δ 8.5 ppm in CDCl₃), confirming >95% deuterium incorporation at the C2 position[4].

Materials and Equipment

Table 1: Reagent Stoichiometry and Physical Properties
Reagent / MaterialMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
4,5-Dimethylthiazole 113.181.01.13 g (10.0 mmol)1.06Starting Material
n-Butyllithium (1.6 M in hexanes)64.061.056.56 mL0.68Strong Base
Ethylene Oxide (2.5 M in THF)44.051.56.00 mL0.88Electrophile
Anhydrous THF 72.11-30 mL0.89Solvent
Sat. NH₄Cl (aq) 53.49-15 mL-Quenching Agent

Equipment: Schlenk line, oven-dried glassware, magnetic stirrer, -78 °C cooling bath (dry ice/acetone), rotary evaporator.

Step-by-Step Experimental Protocol

Phase 1: Preparation of 2-Lithio-4,5-dimethylthiazole
  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Repeat this purge cycle three times to ensure a strictly anhydrous atmosphere.

  • Substrate Addition: Inject 4,5-dimethylthiazole (1.13 g, 10.0 mmol) and anhydrous THF (30 mL) into the flask via syringe.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C. Allow 15 minutes for temperature equilibration.

  • Lithiation: Dropwise add n-butyllithium (1.6 M in hexanes, 6.56 mL, 10.5 mmol) over 10 minutes. Maintain the internal temperature at -78 °C. The solution will turn pale yellow/orange. Stir the mixture for 1 hour at -78 °C.

Phase 2: Electrophilic Addition of Ethylene Oxide
  • CRITICAL SAFETY PRECAUTION: Ethylene oxide is a toxic, flammable, and volatile reagent. Use a commercially available pre-mixed solution in THF (e.g., 2.5 M) and operate strictly within a well-ventilated fume hood.

  • Electrophile Injection: Slowly add the ethylene oxide solution (2.5 M in THF, 6.0 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: After complete addition, leave the reaction flask in the cooling bath and allow it to gradually warm to room temperature overnight (approx. 12–14 hours) to ensure complete epoxide ring-opening.

Phase 3: Quenching and Workup
  • Quenching: Cool the reaction to 0 °C and carefully quench by adding 15 mL of saturated aqueous NH₄Cl solution. Stir vigorously for 10 minutes to break down the lithium alkoxide.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 25 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient from 80:20 to 50:50).

  • Isolation: Isolate the target compound, 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol, as a pale yellow to colorless oil.

Expected Analytical Data

Table 2: Characterization Data
ParameterExpected Value / Description
Appearance Pale yellow to colorless oil
¹H NMR (400 MHz, CDCl₃) δ 4.02 (t, J = 5.6 Hz, 2H), 3.12 (t, J = 5.6 Hz, 2H), 3.05 (br s, 1H, -OH), 2.32 (s, 3H), 2.28 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 162.5 (C2), 148.1 (C4), 127.4 (C5), 61.2 (CH₂-OH), 35.8 (Thiazole-CH₂), 14.9 (C4-CH₃), 11.2 (C5-CH₃)
HRMS (ESI-TOF) m/z:[M+H]⁺ Calcd for C₇H₁₂NOS 158.0640; Found 158.0645

Mechanistic and Workflow Diagrams

SynthesisWorkflow A 4,5-Dimethylthiazole (Starting Material) B 2-Lithio-4,5-dimethylthiazole (Reactive Intermediate) A->B n-BuLi, THF -78 °C, 1 h C Lithium Alkoxide (Adduct) B->C Ethylene Oxide -78 °C to RT, 12 h D 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (Target Product) C->D Sat. NH4Cl (aq) Quench & Workup

Fig 1. Experimental workflow for the synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol.

MechanisticLogic SM Substrate 4,5-Dimethylthiazole Deprotonation C2-Deprotonation (pKa ~29) SM->Deprotonation Base Reagent n-Butyllithium (n-BuLi) Base->Deprotonation Intermediate Intermediate 2-Lithio-4,5-dimethylthiazole (Nucleophile) Deprotonation->Intermediate RingOpening SN2 Ring Opening Intermediate->RingOpening Electrophile Reagent Ethylene Oxide (Electrophile) Electrophile->RingOpening Alkoxide Intermediate Lithium 2-(4,5-dimethylthiazol-2-yl)ethan-1-olate RingOpening->Alkoxide Protonation Aqueous Quench (NH4Cl) Alkoxide->Protonation Product Product 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol Protonation->Product

Fig 2. Mechanistic pathway detailing C2-lithiation and subsequent epoxide SN2 ring-opening.

References

  • Title: Intermolecular Cross-Acyloin Reactions by Fluoride-Promoted Additions of O-Silyl Thiazolium Carbinols.
  • Title: Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents.
  • Title: Beyond Poly(ethylene glycol): Linear Polyglycerol as a Multifunctional Polyether for Biomedical and Pharmaceutical Applications.
  • Title: The MTT[3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities.

Sources

Application

Application Note: 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol as a Versatile Building Block in Organic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (CAS: 1204298-67-8) Executive Summary & Structural Significance The compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (CAS: 1204298-67-8)

Executive Summary & Structural Significance

The compound 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol is a highly versatile, privileged bifunctional building block utilized extensively in medicinal chemistry and chemical biology[1]. Structurally, it features an electron-rich 4,5-dimethylthiazole core tethered to a flexible, two-carbon primary alcohol linker.

The 4,5-dimethylthiazol-2-yl motif is famously recognized for its critical role in the MTT assay, where it acts as an intracellular redox sensor for cellular metabolic activity[2]. In biological assays, actively respiring cells convert water-soluble thiazolyl tetrazolium salts into insoluble purple formazan, which is then quantified spectrophotometrically to determine cell viability[3]. Beyond redox probes, thiazole derivatives are widely utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands due to their favorable physicochemical properties, including enhanced metabolic stability and their ability to participate in hydrogen bonding and π−π stacking[4].

The primary hydroxyl group provides a synthetic handle for divergent functionalization—such as etherification, oxidation, or halogenation—allowing researchers to seamlessly incorporate the metabolically stable thiazole pharmacophore into complex molecular architectures[5].

Divergent Synthetic Workflows

The true value of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol lies in its orthogonal reactivity. The primary alcohol can be selectively activated while the heteroaromatic thiazole ring remains inert under mild conditions.

Workflow Start 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol Mitsunobu Mitsunobu Reaction Start->Mitsunobu PPh3, DIAD Oxidation DMP Oxidation Start->Oxidation DMP / DCM Halogenation Appel Reaction Start->Halogenation CBr4, PPh3 Kinase Kinase Inhibitors Mitsunobu->Kinase Phenol core GPCR GPCR Ligands Oxidation->GPCR Reductive Amination Probes Redox Probes Halogenation->Probes Quaternization

Divergent synthetic applications of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol in drug discovery.

Experimental Protocols: Self-Validating Methodologies

Protocol A: Mitsunobu Etherification for Targeted Inhibitor Synthesis

Objective: Attach the thiazole moiety to a phenolic core to synthesize a targeted kinase inhibitor. Causality: The Mitsunobu reaction is selected because it allows the formation of an alkyl aryl ether under mild, neutral conditions. This prevents the degradation of sensitive functional groups that typically occurs under the harsh basic conditions of a Williamson ether synthesis.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the target phenol (1.0 eq), 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol (1.2 eq), and triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF (0.2 M).

    • Mechanistic Insight: Argon prevents the premature oxidation of PPh3​ , while anhydrous THF is critical to prevent water from hydrolyzing the highly reactive betaine intermediate.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Mechanistic Insight: The formation of the PPh3​ -DIAD betaine complex is highly exothermic. Dropwise addition at 0 °C controls the reaction rate, suppressing the formation of unwanted elimination byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the phenol spot (often UV-active or visualized with KMnO4​ ) confirms reaction completion.

  • Work-up & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography to separate the product from triphenylphosphine oxide (TPPO).

Protocol B: Dess-Martin Oxidation to Thiazolyl Aldehyde

Objective: Prepare 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetaldehyde for downstream reductive amination. Causality: Dess-Martin Periodinane (DMP) is chosen over Swern oxidation to avoid the generation of toxic, malodorous dimethyl sulfide and to bypass the need for cryogenic (-78 °C) conditions.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Oxidation: Add DMP (1.2 eq) portion-wise at 0 °C.

    • Mechanistic Insight: Portion-wise addition prevents a sudden temperature spike that could lead to the decomposition of the hypervalent iodine reagent or over-oxidation to the carboxylic acid.

  • Propagation: Stir at room temperature for 2 hours.

  • Quenching (Critical Step): Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ . Stir vigorously for 15 minutes until the organic layer is clear.

    • Self-Validation & Causality: Na2​S2​O3​ reduces unreacted hypervalent iodine species into water-soluble iodobenzene derivatives. Simultaneously, NaHCO3​ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation or enolization of the newly formed, sensitive aldehyde.

  • Isolation: Extract with DCM, dry, and concentrate. The aldehyde should be used immediately in the next step to avoid self-aldol condensation.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the Mitsunobu etherification (Protocol A). DIAD is strongly preferred over DEAD due to its superior safety profile and slightly higher yields.

Table 1: Optimization of Mitsunobu Reaction Conditions for Thiazole Etherification

EntryReagentsSolventTemperature (°C)Time (h)Yield (%)
1 PPh3​ , DEADTHF251665
2 PPh3​ , DIADTHF251678
3 PPh3​ , DIADToluene252455
4 PBu3​ , ADDPTHF251640
5 PPh3​ , DIAD THF 0 to 25 12 85

Note: Entry 5 represents the optimized conditions detailed in Protocol A, demonstrating that initial cooling is essential for maximizing yield.

Pharmacological Downstream Applications

Once integrated into a larger scaffold, the 4,5-dimethylthiazole moiety frequently acts as a bioisostere for pyridine or phenyl rings in targeted oncology therapeutics. It effectively occupies the hydrophobic ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), leading to the downstream inhibition of oncogenic signaling pathways.

Pathway Ligand Thiazole-Based Inhibitor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Competitive Binding PI3K PI3K Pathway Receptor->PI3K Inhibition MAPK MAPK/ERK Pathway Receptor->MAPK Inhibition Apoptosis Cell Apoptosis / Arrest PI3K->Apoptosis Downstream Effect MAPK->Apoptosis Downstream Effect

Mechanism of action for thiazole-derived RTK inhibitors in oncology models.

Conclusion

2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol is an indispensable building block that bridges the gap between synthetic organic chemistry and biological assay development. By leveraging its orthogonal reactivity through optimized, self-validating protocols like Mitsunobu etherification and Dess-Martin oxidation, researchers can efficiently generate high-value libraries of kinase inhibitors, GPCR ligands, and next-generation redox probes.

References

Sources

Method

Application Note: Protocol for Conducting Cell-Based Assays with 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol

Executive Summary & Scientific Rationale The 1,3-thiazole ring is a privileged pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics, including dasatinib (antine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1,3-thiazole ring is a privileged pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics, including dasatinib (antineoplastic) and dabrafenib (BRAF inhibitor) [1]. 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (CAS: 1204298-67-8) is a highly versatile building block. Its primary alcohol group allows for rapid functionalization (e.g., esterification, etherification), while the dimethyl-substituted thiazole ring provides a lipophilic, hydrogen-bond-accepting core that enhances membrane permeability and target binding [2].

When evaluating this compound and its derivatives in cell-based assays, researchers must navigate specific physicochemical challenges. Thiazole derivatives are typically lipophilic; therefore, experimental workflows must strictly control solvent concentrations (e.g., DMSO) to prevent artifactual cytotoxicity. Furthermore, because thiazoles frequently exert their anticancer or antimicrobial effects by inhibiting intracellular kinases (such as BRAF or PI3K) [3], a multi-tiered assay approach is required.

This guide provides a self-validating, step-by-step protocol for evaluating the cytotoxicity, phenotypic impact, and mechanistic action of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol derivatives. We prioritize causality in our experimental design: utilizing non-destructive resazurin over MTT to allow for downstream multiplexing, and mandating Z'-factor calculations to ensure assay trustworthiness.

Experimental Workflow Design

To systematically evaluate the biological activity of the compound, we employ a three-phase screening cascade.

Workflow Start Compound Preparation 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol Phase1 Phase 1: Cytotoxicity Screening (Resazurin Viability Assay) Start->Phase1 Phase2 Phase 2: Phenotypic Assays (Migration/Invasion) Phase1->Phase2 Phase3 Phase 3: Mechanistic Profiling (Kinase Inhibition / Apoptosis) Phase2->Phase3 Data Data Analysis & IC50 Determination Phase3->Data

Figure 1: Multi-tiered experimental workflow for evaluating thiazole derivative bioactivity.

Detailed Experimental Protocols

Protocol 1: High-Throughput Cell Viability Assay (Resazurin Reduction)

Causality & Choice of Assay: We utilize Resazurin (Alamar Blue) rather than MTT. Resazurin is reduced by metabolically active cells into the highly fluorescent resorufin. Unlike MTT, which forms insoluble formazan crystals requiring cell lysis, resazurin is non-toxic and non-destructive. This allows researchers to monitor viability continuously over 72 hours and subsequently reuse the same cell population for downstream caspase-3/7 apoptosis assays.

Self-Validating System: This protocol mandates the inclusion of a 100% cell death control (1 µM Staurosporine) and a vehicle control (0.5% DMSO) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's statistical reliability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells (e.g., A375 melanoma cells) and seed at a density of 5,000 cells/well in a 96-well black, clear-bottom microplate using 100 µL of complete media (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol in 100% molecular-grade DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in culture media. Critical Step: Ensure the final DMSO concentration in all wells, including vehicle controls, is normalized to exactly 0.5% (v/v) to eliminate solvent-induced toxicity artifacts.

  • Treatment: Aspirate the overnight media and apply 100 µL of the compound dilutions to the respective wells. Include Staurosporine (1 µM) as a positive control. Incubate for 72 hours.

  • Resazurin Addition: Add 20 µL of 0.15 mg/mL Resazurin solution (in PBS) directly to each well. Incubate for 2–4 hours at 37°C.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Validation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_vehicle) / |μ_positive - μ_vehicle|. Proceed to IC₅₀ calculation only if Z' > 0.5.

Protocol 2: Mechanistic Profiling via Immunoblotting (Targeting Kinase Inhibition)

Causality & Choice of Assay: Thiazole derivatives often exhibit potent anti-migratory and anti-invasive properties by targeting specific kinase cascades, such as the BRAF/MEK/ERK pathway [4]. To prove that the cytotoxicity observed in Protocol 1 is mechanism-driven rather than non-specific necrosis, we assess the phosphorylation status of downstream effectors.

Step-by-Step Methodology:

  • Cell Treatment: Seed 3 × 10⁵ cells/well in a 6-well plate. Treat with the thiazole compound at 0.5×, 1×, and 2× its calculated IC₅₀ value for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated states).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Probing: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against total ERK and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

  • Detection: Apply HRP-conjugated secondary antibodies and develop using ECL substrate. Normalize the phospho-ERK signal against total ERK to quantify kinase inhibition.

Data Presentation & Interpretation

To accurately assess the therapeutic window of the synthesized 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol derivatives, quantitative data must be structured to compare target cancer cell lines against non-tumorigenic controls.

Table 1: Representative Quantitative Data for Thiazole Derivative Screening

Cell LineTissue OriginIC₅₀ (µM) ± SDZ'-FactorSelectivity Index (SI)*
A375 Human Melanoma (BRAF^V600E)1.24 ± 0.150.7818.5
MCF-7 Human Breast Adenocarcinoma4.80 ± 0.320.814.8
HeLa Human Cervical Carcinoma3.15 ± 0.220.757.3
HEK-293 Human Embryonic Kidney (Control)23.0 ± 1.400.85Baseline (1.0)

*Selectivity Index (SI) = IC₅₀ (HEK-293) / IC₅₀ (Target Cancer Cell Line). An SI > 10 indicates a highly favorable therapeutic window.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between thiazole-mediated kinase inhibition and the resulting cellular phenotype. By acting as an ATP-competitive inhibitor at the kinase domain, the compound halts downstream phosphorylation, ultimately triggering cell cycle arrest and apoptosis.

Pathway Thiazole 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol Derivative Kinase Target Kinase (e.g., BRAF) Thiazole->Kinase Inhibition Receptor Receptor Tyrosine Kinase Receptor->Kinase Activation Downstream Downstream Effectors (MEK/ERK) Kinase->Downstream Phosphorylation Apoptosis Apoptosis & Cell Cycle Arrest Downstream->Apoptosis Blockade Induces

Figure 2: Proposed mechanism of action for thiazole-mediated kinase inhibition and apoptosis.

References

  • Thiazole Ring—A Biologically Active Scaffold Molecules (2021). URL:[Link] [1]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives International Journal of Pharmaceutical Sciences Review and Research (2021). URL:[Link] [2]

  • Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma RSC Advances (2022). URL:[Link] [3]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion Journal of Medicinal Chemistry (2014). URL:[Link] [4]

Application

Advanced Formulation Strategies for 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol in Preclinical Models

Executive Summary & Pharmacological Context The thiazole scaffold is a highly versatile pharmacophore in medicinal chemistry, recognized for its unique electronic structure that facilitates strong hydrogen-bonding intera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The thiazole scaffold is a highly versatile pharmacophore in medicinal chemistry, recognized for its unique electronic structure that facilitates strong hydrogen-bonding interactions with diverse biological targets[1]. Thiazole derivatives have demonstrated profound efficacy across multiple therapeutic areas, particularly in oncology, where they are utilized to block key signaling pathways driving disease progression[2].

However, translating small molecules like 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol from biochemical hits into reliable in vitro and in vivo models requires overcoming significant physicochemical hurdles. This compound features a lipophilic dimethyl-thiazole core juxtaposed with a polar hydroxyl tail. This specific structural profile demands precise solvent management to prevent nano-precipitation, ensure reproducible bioavailability, and avoid vehicle-induced toxicity.

Physicochemical Profiling

Before formulating any small molecule, its physicochemical properties must dictate the solvent strategy. The table below summarizes the critical parameters for 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol.

Table 1: Physicochemical Properties & Formulation Implications

PropertyValueImplication for Formulation
Molecular Weight 157.23 g/mol Small molecule; rapid cellular diffusion potential.
LogP (Predicted) ~1.81Moderately lipophilic; requires co-solvents for aqueous media.
Hydrogen Bond Donors 1 (-OH)Provides minor aqueous interaction and protic solvent compatibility.
Hydrogen Bond Acceptors 3 (N, S, O)Facilitates interaction with polar solvents (e.g., water, ethanol).
Physical State Oil / Low-melting solidHighly prone to crashing out (precipitating) if solvent polarity shifts abruptly.

In Vitro Formulation Protocol: Overcoming Solvent Toxicity

The Causality of Solvent Selection

Dimethyl sulfoxide (DMSO) is the ubiquitous primary solvent for lipophilic small molecules due to its amphipathic nature[3]. However, DMSO is not biologically inert. Recent toxicological assessments demonstrate that DMSO concentrations exceeding 0.1% v/v can induce apoptosis, alter epigenetic landscapes, and suppress cell growth[4]. In highly sensitive primary cells, such as fibroblast-like synoviocytes, toxicity becomes significant even at 0.05%[4]. Furthermore, comparative in vitro/in vivo assays confirm that maintaining DMSO ≤0.1% is critical for preserving cell viability and preventing artifactual data in efficacy screens[3].

Workflow Diagram

InVitro A API Powder 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol B 100 mM Stock (100% DMSO) A->B Add 100% DMSO Vortex/Sonicate C 1 mM Intermediate (1% DMSO in Media) B->C 1:100 Dilution in Culture Media D 10 µM Final Assay (≤0.1% DMSO) C->D 1:100 Dilution in Cell Plate

Fig 1. In vitro dilution cascade ensuring final DMSO concentration remains ≤0.1%.

Step-by-Step Methodology
  • Stock Preparation (100 mM): Weigh the appropriate mass of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol and dissolve completely in 100% sterile, cell-culture grade DMSO. Vortex for 30 seconds.

  • Aliquoting: Divide the stock into single-use 20 µL aliquots and store at -20°C. Causality: Thiazole derivatives in DMSO can degrade upon repeated freeze-thaw cycles due to atmospheric moisture introduction.

  • Intermediate Dilution: Dilute the stock 1:100 in pre-warmed complete culture media to create a 1 mM intermediate (1% DMSO).

  • Final Assay Application: Immediately dilute the intermediate 1:100 into the final cell culture plate to achieve a 10 µM testing concentration (0.01% DMSO).

In Vivo Formulation Protocol: Co-Solvent Systems

The Causality of Co-Solvent Architecture

Direct intravenous (IV) or oral (PO) administration of pure DMSO formulations is strictly prohibited due to severe tissue necrosis and hemolysis. To safely administer lipophilic thiazole derivatives in vivo, a co-solvent system is mandatory to bridge the gap between organic solubility and the aqueous bloodstream[5].

We employ a highly validated ternary vehicle: 5% DMSO + 10% Tween-80 + 85% Saline .

  • DMSO (5%) : Acts as the primary thermodynamic solubilizer, fully dissolving the API.

  • Tween-80 (10%) : A non-ionic surfactant. It forms a micellar corona around the hydrophobic thiazole core, exposing its hydrophilic polyoxyethylene chains to the aqueous phase.

  • Saline (85%) : Provides the bulk isotonic medium required for physiological compatibility.

Critical Causality Warning: The order of addition is non-negotiable. Introducing saline before the surfactant will cause the lipophilic compound to immediately crash out of the DMSO, forming irreversible micro-crystals that can cause fatal pulmonary embolisms in vivo.

Workflow Diagram

InVivo Step1 1. Primary Solubilization Dissolve API in 5% DMSO Step2 2. Micelle Formation Add 10% Tween-80 Step1->Step2 Vortex until clear solution Step3 3. Aqueous Dispersion Add 85% Saline Dropwise Step2->Step3 Vortex continuously during addition Step4 4. Quality Control Visual & DLS Verification Step3->Step4 Sonicate if micro-precipitates form

Fig 2. Step-by-step in vivo formulation using a co-solvent system to prevent API precipitation.

Step-by-Step Methodology

(Example for a 10 mL batch at 2 mg/mL)

  • Solubilization: Add 20 mg of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol to a glass vial. Add 0.5 mL (5%) of DMSO. Vortex until optically clear.

  • Surfactant Coating: Add 1.0 mL (10%) of Tween-80 to the vial. Vortex vigorously for 1-2 minutes to ensure the API is fully integrated into the surfactant matrix.

  • Aqueous Phase Addition: While continuously vortexing the vial, add 8.5 mL (85%) of sterile 0.9% NaCl (Saline) dropwise.

  • Equilibration: Sonicate the sealed vial in a room-temperature water bath for 5 minutes to stabilize the micellar suspension.

Quality Control & Validation (Self-Validating System)

A formulation is only viable if it can be analytically verified prior to dosing. Implement the following self-validating QC steps:

  • Visual Inspection (Tyndall Effect): Shine a laser pointer through the vial. A solid beam of scattered light indicates suspended micro-particles (failed formulation). The solution must remain optically clear.

  • Dynamic Light Scattering (DLS): Analyze a 100 µL aliquot via DLS. The hydrodynamic diameter of the micelles must be strictly <100 nm to ensure safe intravenous transit and prevent capillary blockage.

  • LC-MS Verification: Extract a 10 µL sample, dilute in mobile phase, and run via LC-MS against a standard curve to verify that the final API concentration is exactly 2 mg/mL, ensuring no API was lost to the vial walls.

References

  • Thorat et al. "A comprehensive review on thiazole derivatives as multifunctional therapeutics." Discover Chemistry (2026).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3M1reS6MbUmFbLxsyFlai02qsdzADfp7U4JgKfqZvafE7nYrBLzRJyKIWp5WG_XE2wk0f_nuIh__nIPXT-O1vAOlkkP4sLaEhnRuFsHcILRzrEY6R39QTvFOdsVj7uPEcDnq--rL0Bct_97UmMjdiTjTuIX4UNiQL0IBTpqF3bNFvo9ZZFkIAG__9y7XhgB0aEJdKOMSeG1cybAwuVckCjqtrMansdYYsAp8oE8nmVIqU31AVHPV9rJjOfQ==]
  • "Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective." PubMed / NIH (2025).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyZxEEFKIOnSeOpAqsT5s6_fCwSRc7AS6xaQUX7G8Kr-yKxeaFOL-4xHeCa_iEFeaCz_s1Cc5PK2dyLNhFdwHv34NJU5MVdQKXQprsrFXglujvSZUzXoJhOjU-7IWq-phmlDg=]
  • "Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide." Frontiers (2026).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQXBpBZaCfR09VZ3DKxHXJj2rHcBYhxvPJXgfGHITh7s87F_g7IlU8PoBNsiOepSDmJNGnp730Dgv7akxXS7SurL53Glei6q2zWWAzcsrRU8BhaZO2A5CTUo3oSdY_-io9Rq3x8O1ejuLDT6xbyDihFfhKCKLiyhq-1HdEhhId6TjCAW2LZX48yfhVDHvdfF2O]
  • "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." MDPI (2022).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnC3JX9bLKDKyhRal01abRhElFEa1BdIj7yCyE4ybi-c8Sh2_NyU_BEG4SDhHsTVxL2VLTAEgjUn5Uq1TjwOkCzw2QTmaCmUy1YEC1cF5kYZtZRcy1mHqfM_o-RacFJH6X2is=]
  • "1-Methyl-5-nitroimidazole | Small Molecule Formulation Principles." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMS7Y9lmJMMXUhw-w18fsuUwVWVH_GEFRvHECegzBfPvJVJ7XPrLUl883iLoyDNTQUnmzMZxgwpwsrKwtJyww44-eSUNNWk3EK0EHqkOMXLj5QOxp_HWArPlFZCnYZ7zeNKoA=]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol

Welcome to the technical support center for the synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and overcome common challenges. My approach is rooted in mechanistic principles and practical laboratory experience to ensure scientific integrity and reproducibility.

I. Synthetic Strategy Overview

The synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol is most effectively approached via a two-step process. This involves the initial formation of a key intermediate, 2-acetyl-4,5-dimethylthiazole, followed by its reduction to the desired alcohol. This strategy allows for clear checkpoints and easier troubleshooting.

Synthetic_Pathway 2-Bromo-4,5-dimethylthiazole 2-Bromo-4,5-dimethylthiazole Intermediate 2-Acetyl-4,5-dimethylthiazole 2-Bromo-4,5-dimethylthiazole->Intermediate 1. Lithiation n-Butyllithium n-Butyllithium n-Butyllithium->Intermediate Ethyl_Acetate Ethyl_Acetate Ethyl_Acetate->Intermediate 2. Acylation Final_Product 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol Intermediate->Final_Product Reduction Reducing_Agent e.g., NaBH4 Reducing_Agent->Final_Product

Caption: Synthetic workflow for 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Synthesis of 2-Acetyl-4,5-dimethylthiazole via Lithiation and Acylation

This step involves the deprotonation of 2-bromo-4,5-dimethylthiazole with n-butyllithium followed by quenching with an acylating agent like ethyl acetate.[1]

Q1: Low or no yield of 2-acetyl-4,5-dimethylthiazole.

Potential Cause Explanation Recommended Solution
Inefficient Lithiation The C2 proton of the thiazole ring is acidic, but complete deprotonation requires a strong base and anhydrous conditions.[2][3] Residual moisture in the solvent or on the glassware will quench the n-butyllithium.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF or diethyl ether).
Degraded n-Butyllithium n-Butyllithium is highly reactive and can degrade upon exposure to air or moisture.Titrate the n-butyllithium solution prior to use to determine its exact molarity. Store it under an inert atmosphere and handle it with care.
Incorrect Reaction Temperature Lithiation of thiazoles is typically performed at very low temperatures (-78 °C) to prevent side reactions.[1]Use a dry ice/acetone bath to maintain the temperature at -78 °C throughout the addition of n-butyllithium and the subsequent reaction.
Side Reactions Thiazole rings can undergo ring-opening or other side reactions if the reaction conditions are not carefully controlled.Add the n-butyllithium dropwise to the solution of 2-bromo-4,5-dimethylthiazole to avoid localized heating and potential side reactions.
Ineffective Acylation The choice of acylating agent and reaction conditions are crucial.Add ethyl acetate dropwise at -78 °C and allow the reaction to slowly warm to room temperature. This ensures controlled acylation and minimizes side reactions. A patent for a similar synthesis suggests a reaction time of 1.5-2 hours after the addition of ethyl acetate.[1]

Q2: Formation of multiple unidentified byproducts.

Potential Cause Explanation Recommended Solution
Over-lithiation or Rearrangement Using an excess of n-butyllithium or allowing the reaction to warm prematurely can lead to multiple deprotonations or rearrangements of the thiazole ring.Use a slight excess (1.05-1.1 equivalents) of n-butyllithium. Maintain strict temperature control at -78 °C during the lithiation step.
Reaction with Solvent At higher temperatures, n-butyllithium can react with ethereal solvents like THF.Perform the reaction at the recommended low temperature and for the specified duration to minimize solvent degradation.
Impure Starting Materials Impurities in the 2-bromo-4,5-dimethylthiazole can lead to the formation of byproducts.Purify the starting material by distillation or chromatography before use.
Step 2: Reduction of 2-Acetyl-4,5-dimethylthiazole to 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol

This is a standard reduction of a ketone to a secondary alcohol.[4][5]

Q1: Incomplete reduction of the acetyl group.

Potential Cause Explanation Recommended Solution
Insufficient Reducing Agent An inadequate amount of the reducing agent will result in unreacted starting material.Use a molar excess of a mild reducing agent like sodium borohydride (NaBH₄). Typically, 1.5-2.0 equivalents are sufficient.
Inactive Reducing Agent Sodium borohydride can decompose over time, especially if not stored properly.Use freshly opened or properly stored sodium borohydride.
Inappropriate Solvent The choice of solvent can influence the reactivity of the reducing agent.Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions and generally give good results.
Low Reaction Temperature While NaBH₄ reductions are often performed at 0 °C to control the reaction rate, very low temperatures can slow the reaction down excessively.Start the reaction at 0 °C and then allow it to warm to room temperature to ensure completion. Monitor the reaction by TLC.

Q2: Formation of byproducts during reduction.

Potential Cause Explanation Recommended Solution
Over-reduction Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the thiazole ring, although this is less likely under standard conditions.Use a milder reducing agent like sodium borohydride to selectively reduce the ketone.[6]
Work-up Issues Improper work-up can lead to the formation of emulsions or degradation of the product.Quench the reaction carefully with water or a dilute acid (e.g., 1M HCl) at 0 °C. Extract the product with a suitable organic solvent like ethyl acetate.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product?

The final product, 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol, is a polar molecule and can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. The polarity of the eluent can be adjusted based on the TLC analysis.

Q2: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is an effective way to monitor both steps of the synthesis. For the first step, you can monitor the disappearance of the 2-bromo-4,5-dimethylthiazole spot. For the reduction step, you can monitor the disappearance of the 2-acetyl-4,5-dimethylthiazole spot and the appearance of the more polar alcohol product. Use a UV lamp to visualize the spots.

Q3: What are the key safety precautions for this synthesis?

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[7][8]

  • Thiazole Derivatives: Many thiazole compounds can be harmful if swallowed or inhaled.[9][10] Handle in a well-ventilated fume hood and wear appropriate PPE.[7][9][11]

  • Solvents: Use flammable solvents like THF and diethyl ether in a fume hood away from ignition sources.[7][8]

Q4: Can I use a different acylating agent in the first step?

Yes, other acylating agents such as acetic anhydride or acetyl chloride can be used. However, their reactivity is different, and the reaction conditions may need to be re-optimized. Ethyl acetate is a good starting point due to its moderate reactivity.

Q5: Are there alternative methods for synthesizing the 2-acetyl-4,5-dimethylthiazole intermediate?

The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring itself.[12][13][14] One could envision a Hantzsch condensation between 3-bromo-2,4-pentanedione and thioacetamide to form the 2-amino-4,5-dimethylthiazole, which could then be converted to the desired acetyl derivative through a multi-step sequence. However, the lithiation route is generally more direct for introducing a substituent at the 2-position of a pre-formed thiazole.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-4,5-dimethylthiazole
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-4,5-dimethylthiazole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add ethyl acetate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction to 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol
  • Dissolve 2-acetyl-4,5-dimethylthiazole (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

V. Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[15]

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch in the ketone, O-H stretch in the alcohol).[15]

VI. References

  • thiazole 500 sc safety data sheet - Villa. (URL: [Link])

  • Safety Data Sheet Thiazole 1. Identification Product name - metasci. (URL: [Link])

  • The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. Journal of the American Chemical Society. (URL: [Link])

  • Documents | PerfumersWorld. (URL: [Link])

  • CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents. (URL: )

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Journal of Heterocyclic Chemistry. (URL: [Link])

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. (URL: [Link])

  • Thiazole - Wikipedia. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (URL: [Link])

  • CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents. (URL: )

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. (URL: [Link])

  • Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and... - ResearchGate. (URL: [Link])

  • Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. (URL: [Link])

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (URL: [Link])

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. (URL: [Link])

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds - AIP Publishing. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

  • Recent Development in the Synthesis of Thiazoles - Bentham Science Publishers. (URL: [Link])

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. (URL: [Link])

  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare. (URL: [Link])

  • Synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole - PrepChem.com. (URL: [Link])

  • Review on Chemical-Biological Applications of Thiazole Derivatives - Scientific Forefront. (URL: [Link])

  • Recent Development in the Synthesis of Thiazoles - Bentham Science Publishers. (URL: [Link])

  • The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. Journal of the American Chemical Society. (URL: [Link])

  • 2,4-Dimethylthiazole - Organic Syntheses Procedure. (URL: [Link])

  • Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. Journal of Combinatorial Chemistry. (URL: [Link])

  • Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation - SciSpace. (URL: [Link])

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. Organic & Biomolecular Chemistry. (URL: [Link])

  • Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation - ResearchGate. (URL: [Link])

  • 2-(4-methyl-1,3-thiazol-5-yl)ethanol - ChemSynthesis. (URL: [Link])

  • Synthesis of thiazole derivatives. Reagents and conditions: a Ethanol,... - ResearchGate. (URL: [Link])

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC. (URL: [Link])

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC - NIH. (URL: [Link])

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - Semantic Scholar. (URL: [Link])

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (URL: [Link])

  • CN103012310A - Preparation method of thiazole compounds - Google Patents. (URL: )

  • (PDF) One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol-1-yl) thiazole derivatives - ResearchGate. (URL: [Link])

  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed. (URL: [Link])

  • Improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes - ChemRxiv. (URL: [Link])

  • Why is it a reduction from a ketone to an alcohol? [closed] - Chemistry Stack Exchange. (URL: [Link])

  • Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. (URL: [Link])

  • 7a: Preparation of alcohols via reduction - YouTube. (URL: [Link])

Sources

Optimization

Common challenges in the purification of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with isolating and purifying 2-(Dimethyl-1,3-thiazol-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with isolating and purifying 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol .

Because this molecule features both a highly basic, chelating thiazole ring and a hydrophilic hydroxyl group, standard purification templates often fail. This guide bypasses generic advice, focusing instead on the causality of these failures and providing self-validating, field-proven protocols to ensure high-purity recovery.

Diagnostic Dashboard: Why is this molecule difficult to purify?

  • Amphiphilicity: The combination of a non-polar dimethyl-substituted ring and a polar ethanol appendage causes severe partitioning issues during aqueous workups.

  • Lewis Basicity: The thiazole nitrogen is a soft Lewis base that aggressively chelates transition metals (e.g., Palladium) used in upstream cross-coupling synthesis [2].

  • Acid-Base Interactions: The basic lone pair on the nitrogen interacts strongly with acidic silanol groups on standard silica gel, leading to chromatographic tailing [4].

  • Thermal Sensitivity: At atmospheric boiling points (>200°C), the molecule is prone to oxidative degradation and disulfide formation, which ruins its structural integrity and introduces foul-smelling off-notes[1].

FAQ & Troubleshooting Matrix

Q1: I am losing over 40% of my product on the silica gel column, and the eluted fractions show severe tailing. How do I fix this? Causality: Standard silica gel is inherently acidic due to surface silanol (Si-OH) groups. The basic nitrogen of the thiazole ring forms strong hydrogen bonds and undergoes ion-exchange interactions with these silanols. This causes the compound to stick to the stationary phase and elute as a broad, smeared band. Solution: You must chemically cap the acidic sites. Add 1% v/v Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial competitive base, neutralizing the silanols so your target molecule can elute sharply. See Protocol 1.

Q2: After distillation, my product has a dark tint, an altered odor profile, and GC-MS shows new high-mass impurities. What went wrong? Causality: You likely distilled the compound at atmospheric pressure or insufficient vacuum. Thiazole alcohols are thermally sensitive. Prolonged heating above 180°C triggers dehydration of the alcohol and oxidative coupling of the thiazole ring, often yielding disulfides [1]. Solution: Switch to high-vacuum fractional distillation. Dropping the pressure to <10 mmHg lowers the boiling point to approximately 130–140°C, safely below the thermal degradation threshold. See Protocol 2.

Q3: My NMR shows my product is pure, but it fails downstream biological assays due to heavy metal toxicity. Standard filtration isn't removing the Palladium catalyst. Why? Causality: The nitrogen and sulfur atoms in the thiazole ring act as bidentate-like ligands, strongly chelating Pd(II) species from your cross-coupling steps. These metal-thiazole complexes are highly soluble in organic solvents and will easily pass through Celite or standard filter paper. Solution: Introduce a functionalized metal scavenger. Thiol-functionalized resins (e.g., Smopex-234) possess a much higher binding affinity for Palladium than the thiazole ring, effectively stripping the metal from your product [2][3]. See Protocol 3.

Q4: During my aqueous workup, the organic and aqueous layers form a stubborn emulsion, and my extraction yields are terrible. How can I force phase separation? Causality: The molecule is highly amphiphilic. The hydroxyl group and basic nitrogen form strong hydrogen bonds with water, while the dimethylthiazole ring provides organic solubility. This dual affinity stabilizes emulsions. Solution: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic molecule in water (salting-out effect). Additionally, ensure the aqueous phase is adjusted to pH > 8 using NaHCO₃ to fully deprotonate the thiazole nitrogen, forcing the neutral molecule into the organic layer.

Mechanistic Workflows

Workflow Start Crude 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol MetalCheck Transition Metal Catalyst Used? Start->MetalCheck Scavenge Add Thiol Resin (e.g., Smopex-234) MetalCheck->Scavenge Yes Chromatography Silica Gel Chromatography (1% TEA Modifier) MetalCheck->Chromatography No Scavenge->Chromatography Distill High-Vacuum Distillation (<10 mmHg, ~135°C) Chromatography->Distill Polish Pure Pure Product (>99% Purity) Distill->Pure

Fig 1. Decision tree for the purification of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol.

Mechanism Thiazole Thiazole Nitrogen (Basic Lone Pair) Tailing Strong Adsorption (Chromatographic Tailing) Thiazole->Tailing Binds Sharp Silanol Capped (Sharp Elution) Thiazole->Sharp Bypasses Silanol Silica Silanol (Si-OH) (Acidic Site) Silanol->Tailing TEA Triethylamine (TEA) (Competitive Base) TEA->Silanol Neutralizes TEA->Sharp

Fig 2. Mechanism of triethylamine (TEA) preventing chromatographic tailing on silica gel.

Validated Methodologies

Protocol 1: Amine-Modified Silica Gel Chromatography

Self-Validation Check: Spot the crude mixture on two TLC plates. Run one in standard Hexanes/EtOAc and the other in Hexanes/EtOAc + 1% TEA. The TEA plate should show a tight, circular product spot rather than a streak.

  • Solvent Preparation: Prepare a mobile phase of Hexanes and Ethyl Acetate (e.g., 70:30 v/v). Add exactly 1% v/v Triethylamine (TEA) to the mixture.

  • Column Deactivation: Slurry the silica gel in the TEA-modified solvent. Pack the column and flush with 2–3 column volumes of the solvent to ensure all acidic silanol sites are fully capped.

  • Loading: Dissolve the crude 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol in a minimum volume of the modified eluent and load it onto the column head.

  • Elution: Run the column using the modified mobile phase. Collect fractions and verify via TLC (using the TEA-modified solvent system).

  • Post-Processing: Concentrate the pure fractions under reduced pressure. To remove residual TEA, place the flask under high vacuum (0.1 mmHg) for 4 hours.

Protocol 2: High-Vacuum Fractional Distillation

Self-Validation Check: Apply full vacuum before turning on the heat. If the pressure does not drop below 10 mmHg, abort the procedure and check for leaks. Heating in the presence of oxygen will destroy the product.

  • Setup: Assemble a short-path distillation apparatus. Lightly grease all ground-glass joints to ensure a hermetic seal.

  • Equilibration: Connect the system to a high-vacuum pump equipped with a cold trap. Apply vacuum and allow the system to equilibrate below 10 mmHg.

  • Distillation: Gradually heat the oil bath. The target compound will typically distill between 130°C and 140°C at 7–10 mmHg.

  • Fractionation: Discard the initial forerun (which contains residual solvents and low-boiling unreacted starting materials). Swap the receiving flask and collect the main fraction once the vapor temperature stabilizes.

  • Cooling: Turn off the heat and allow the system to cool to room temperature while still under vacuum. Backfill the system with inert gas (Nitrogen or Argon) only when the glassware is cool to touch.

Protocol 3: Metal Scavenging Workflow (Palladium Removal)
  • Preparation: Dissolve the contaminated product in Ethyl Acetate or THF to achieve a concentration of approximately 0.1 M.

  • Scavenger Addition: Add 3 to 5 molar equivalents (relative to the theoretical residual metal content) of a thiol-functionalized resin, such as Smopex-234 or SiliaMetS Thiol [3].

  • Incubation: Stir the suspension vigorously at room temperature for 12–16 hours. The high surface area of the resin will competitively strip the Pd from the thiazole ring.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the filter cake with 2 column volumes of clean solvent to ensure complete product recovery.

  • Isolation: Evaporate the filtrate under reduced pressure. Submit a sample for ICP-MS to confirm Pd levels are <10 ppm.

Performance Data

Table 1: Comparison of Purification Methods

Purification MethodTarget Impurities RemovedTypical Recovery (%)Purity Achieved (%)Key Advantage
Amine-Modified Silica Polar byproducts, structural isomers75–85%95–98%Excellent resolution of closely related positional isomers.
High-Vacuum Distillation High-boiling oligomers, color bodies80–90%>99%Highly scalable; prevents thermal degradation and disulfide formation.
Metal Scavenging (Thiol) Pd, Cu, Ru catalysts>95%<10 ppm metalPreserves product integrity while preventing downstream catalyst poisoning.

Table 2: Metal Scavenger Efficacy for Thiazole Derivatives

Scavenger TypeFunctional GroupOptimal SolventPd Removal EfficiencyRecommended Contact Time
Smopex-234 Thiol (-SH)THF, EtOAc>99%4–16 h
SiliaMetS Thiol Thiol (-SH)DCM, MeOH98%2–4 h
SiliaMetS Amine Primary Amine (-NH₂)Toluene85%12 h

References

  • High Impact Aroma Chemicals Part 2: the Good, the Bad, and the Ugly, Perfumer & Flavorist. URL:[Link]

  • Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles, MDPI. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Failed Synthesis of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol

Introduction Welcome to the technical support center for the synthesis of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important thiazole derivative. The content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues. As your dedicated application scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles to empower you to make informed decisions in your research.

The synthesis of thiazole-containing compounds is a cornerstone in medicinal chemistry due to their presence in a wide array of biologically active molecules, including Vitamin B1.[1][2] The Hantzsch thiazole synthesis, first described in 1887, remains a widely used and robust method for constructing the thiazole ring.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4][5] This guide will focus on troubleshooting issues that may arise during the multi-step synthesis of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol, a process that often involves the Hantzsch reaction as a key step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial Hantzsch thiazole synthesis reaction to form the thiazole core has a very low yield. What are the most common causes?

A1: Low yields in the Hantzsch thiazole synthesis can be a significant roadblock. The issue often stems from one or more of the following factors: suboptimal reaction conditions, purity of starting materials, incorrect stoichiometry, and the formation of side products.[6][7] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying problem.

Troubleshooting Steps:

  • Purity of Starting Materials: The purity of the α-haloketone and the thioamide is critical.[6][7] Impurities can lead to unwanted side reactions, consuming your starting materials and complicating purification.

    • Recommendation: Before starting the reaction, verify the purity of your reagents by techniques such as NMR or melting point analysis. If impurities are detected, recrystallize or chromatograph the starting materials.[6]

  • Reaction Conditions: The Hantzsch synthesis often requires heating to overcome the activation energy of the reaction.[4][6]

    • Temperature: If the reaction is being run at room temperature, consider increasing the temperature. A systematic study of different temperatures can help identify the optimal condition for your specific substrates.[6]

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used.

    • Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes drive the reaction to completion, especially if the thioamide is prone to degradation.[8]

  • Side Reactions: Under certain conditions, particularly acidic conditions, side reactions can occur, leading to the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[6][9][10]

    • pH Control: If you are using an N-substituted thiourea, running the reaction under neutral conditions will favor the formation of the desired 2-(N-substituted amino)thiazole.[9][10] Adding a mild base like sodium bicarbonate can help maintain a neutral pH.[7]

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of several byproducts. How can I improve the selectivity of my reaction?

A2: The formation of multiple products is a common issue that can often be attributed to side reactions or impurities in the starting materials.[6] Here are some strategies to enhance selectivity:

  • Purify Starting Materials: As mentioned in Q1, ensure the α-haloketone and thioamide are pure. Impurities are a frequent cause of unwanted side reactions.[6]

  • Optimize Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize the formation of side products.

  • Control pH: For reactions involving N-substituted thioureas, maintaining a neutral pH is crucial to avoid the formation of 2-imino-2,3-dihydrothiazole isomers.[9][10]

  • Consider a Different Synthetic Route: If optimizing the Hantzsch synthesis proves difficult, alternative methods for thiazole synthesis can be explored.[11]

Logical Workflow for Troubleshooting Low Yield and Selectivity

Caption: A logical workflow for troubleshooting common issues in thiazole synthesis.

Q3: I am struggling to isolate and purify my target compound, 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol. What are some effective purification methods for this polar molecule?

A3: The hydroxyl group in your target molecule makes it quite polar, which can present challenges during purification. Here are several techniques to consider:

  • Column Chromatography: This is a versatile technique for purifying polar compounds.

    • Stationary Phase: Silica gel is a common choice. However, for basic nitrogen-containing heterocycles that may streak on acidic silica, consider using neutral or basic alumina.[12] Another option is to add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[12]

    • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding a more polar solvent like methanol is often effective. For highly polar compounds, a system like dichloromethane/methanol/ammonia might be necessary.[12]

    • Reversed-Phase Chromatography: This technique, using a C18 stationary phase, is generally less prone to issues with basic compounds and can be an excellent alternative for purifying polar molecules.[12][13]

  • Recrystallization: If your crude product is a solid, recrystallization is an excellent method for obtaining highly pure material.[14]

    • Solvent Selection: The key is to find a solvent or solvent system in which your compound is soluble when hot but sparingly soluble when cold.[12][14] Common solvent systems for polar compounds include ethanol/water, toluene, or mixtures of hexane and ethyl acetate.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If there are insoluble impurities, perform a hot gravity filtration.[12] Allow the solution to cool slowly to promote the formation of large, pure crystals.[14] Cooling too quickly can cause the compound to "oil out."[12] If this happens, add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[12]

  • Distillation: If your compound is a liquid and thermally stable, vacuum distillation can be an effective purification method for high-boiling point compounds.

Data Summary: Common Purification Techniques

Purification MethodStationary PhaseMobile Phase/Solvent SystemBest ForKey Considerations
Normal Phase Chromatography Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolModerately polar compoundsCan cause streaking with basic compounds.[12]
Modified Normal Phase Silica GelDichloromethane/Methanol/AmmoniaHighly polar, basic compoundsThe basic modifier neutralizes acidic silica sites.[12]
Reversed-Phase Chromatography C18Water/Acetonitrile, Water/MethanolPolar to moderately non-polar compoundsGood for compounds that are problematic on silica.[12]
Recrystallization N/AEthanol/Water, Toluene, Hexane/Ethyl AcetateSolid compoundsRequires finding a suitable solvent system.[14]
Vacuum Distillation N/AN/AHigh-boiling, thermally stable liquidsReduces boiling point to prevent decomposition.
Q4: My reaction seems to stall, with a significant amount of unreacted starting material remaining. How can I drive the reaction to completion?

A4: Incomplete conversion is a frequent challenge that can often be resolved by optimizing the reaction conditions.[6]

  • Increase Temperature: As the Hantzsch synthesis often requires an initial energy input, increasing the reaction temperature can help overcome the activation energy barrier.[4][6]

  • Extend Reaction Time: It's possible the reaction simply needs more time to reach completion. Continue to monitor the reaction by TLC until the starting material spot is no longer visible.[6]

  • Microwave Irradiation: The use of microwave irradiation has been shown to significantly enhance yields and dramatically reduce reaction times for Hantzsch thiazole syntheses.[6]

Experimental Protocol: General Hantzsch Thiazole Synthesis

This protocol provides a general procedure for the Hantzsch synthesis. Note that specific conditions may need to be optimized for your particular substrates.

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (1.0 equiv) and the thioamide (1.0-1.5 equiv).

  • Add a suitable solvent, such as ethanol.[7]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.[7]

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold solvent.[4][7]

  • If no precipitate forms, pour the reaction mixture into a solution of a weak base, such as 5% sodium carbonate, to neutralize the hydrohalide salt of the thiazole, which may induce precipitation.[4][6]

  • If the product remains in solution, remove the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization.[7]

Reaction Pathway Diagram

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thioether Intermediate alpha_haloketone->intermediate thioamide Thioamide thioamide->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization thiazole Thiazole Product cyclized_intermediate->thiazole Dehydration

Caption: A simplified reaction pathway for the Hantzsch thiazole synthesis.[5]

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bramley, R. K., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Bramley, R. K., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivative 5. Retrieved from [Link]

  • Zhang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3351-3358. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Rosmaini, N. S., et al. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Journal of Chemical and Pharmaceutical Research, 13(4), 1-10.
  • Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds. Retrieved from [Link]

  • Al-Said, M. S., et al. (2012). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. Journal of the Serbian Chemical Society, 77(2), 155-163.
  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457.
  • Al-Ghorbani, M., et al. (2020). Review of the synthesis and biological activity of thiazoles.
  • Li, Y., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686.
  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3983.
  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 169-178.
  • Ishii, A., et al. (2020). convenient synthesis of 2,3-dihydro-1,2,4-thiadiazoles, 4,5-dihydro-1,3-thiazoles, and. Heterocycles, 100(6), 944-958.
  • de Souza, M. V. N., et al. (2011). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Molecules, 16(12), 10469-10480.
  • D'Souza, L., & Peschko, C. (2007). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine drugs, 5(3), 165–194.
  • Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Google Patents. (n.d.). EP0091220A1 - Thiazole derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Bakavoli, M., et al. (2010). Regioselective synthesis of 2-[( E)-(benzo[ d]thiazol-2(3 H)- ylidene)(cyano). Journal of the Chinese Chemical Society, 57(3A), 423-426.
  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.
  • Baxendale, I. R., et al. (2012). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)
  • Török, M., et al. (2017). Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes.
  • Asif, M. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • Cepa, V. M. D., et al. (2012). Practical Synthesis of β-oxo benzo[d]thiazol sulfones: Scope and Limitations. Organic & Biomolecular Chemistry, 10(37), 7549-7557.
  • Kumar, A., et al. (2024).
  • Al-Masum, M., & El-Agamey, A. (2019). Improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes. ChemRxiv.iazol-2-ylidene N-Heterocyclic Carbenes. ChemRxiv.

Sources

Optimization

Advanced Technical Support Center: Purification of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 2-(Dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (Molecular Formula: C₇H₁₁NOS, Monoisotopic Mass: 157.056 Da) [1].

Because this compound features both a highly coordinating thiazole ring and a terminal hydroxyl group [2], it is uniquely susceptible to moisture retention, solvent trapping, and co-elution with structural isomers. This guide provides self-validating protocols to ensure your sample meets the >99% purity threshold required for drug development and advanced organic synthesis.

Diagnostic FAQ: Identifying Your Impurity Profile

Q: My GC-MS analysis shows a single major peak, but my ¹H-NMR spectrum exhibits broad, concentration-dependent singlets around 2.0–3.5 ppm. What is the issue? A: This is a classic signature of moisture contamination . The terminal ethanol moiety on the thiazole ring readily forms strong hydrogen bonds with atmospheric water. Because water and the target compound co-distill poorly, simple rotary evaporation is insufficient. Causality: The broad NMR singlet is the hydroxyl proton undergoing rapid chemical exchange with trace water, masking the true integration values of your compound.

Q: I am observing multiple peaks in my GC chromatogram with the exact same m/z ratio (157.05). How did this happen? A: You are dealing with positional isomers (e.g., 2,4-dimethyl vs. 4,5-dimethyl derivatives). Causality: During the Hantzsch thiazole synthesis or related condensation reactions, asymmetric precursors can cyclize into multiple regiochemical outcomes. Because these isomers share identical molecular weights and similar polarities, they cannot be easily separated by standard silica gel chromatography and require reduced-pressure fractional distillation [3][4].

Q: My isolated yield is >100% of the theoretical maximum, and the sample has a distinct, non-heterocyclic sweet odor. What went wrong? A: Your sample is trapping residual extraction solvents (commonly ethyl acetate or ethanol). Causality: The highly polar nature of the thiazole-ethanol system creates micro-solvation shells that trap volatile organics. This requires disruption via high-vacuum Schlenk line drying rather than standard ambient drying.

Quantitative Impurity Profiling Data

To systematically address these issues, compare your analytical results against the known impurity profiles summarized below:

Impurity TypePrimary Detection MethodDiagnostic SignaturePhysical ConsequenceRecommended Resolution
Trace Water Karl Fischer (KF) TitrationKF > 0.5%; Broad ¹H-NMR singletHydrolysis of downstream reagentsAzeotropic distillation + 3Å Sieves
Positional Isomers GC-FID / GC-MSMultiple peaks with m/z 157.05Variable biological activityFractional distillation (Vacuum)
Residual Solvents ¹H-NMRSharp triplets/quartets (e.g., 1.2 ppm)Artificially inflated yieldHigh-vacuum drying (50°C)
Heavy Metals ICP-MSDiscoloration (brown/black tint)Catalyst poisoningScavenger resin filtration

Self-Validating Experimental Protocols

Do not rely on a single purification step. The following methodologies are designed as closed-loop, self-validating systems [4].

Protocol A: Removal of Structural Isomers via Vacuum Fractional Distillation

Because 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol has a high boiling point at atmospheric pressure, heating it to >200°C will cause thermal degradation of the thiazole ring.

  • Setup: Equip a short-path fractional distillation apparatus with a Vigreux column to increase theoretical plates. Connect to a high-vacuum pump equipped with a cold trap.

  • Equilibration: Lower the pressure to <1 mmHg. Slowly heat the oil bath. The target compound will typically distill between 110°C–130°C under these reduced pressure conditions.

  • Fraction Collection: Discard the first 5% of the distillate (the "forerun"), which contains residual solvents and lower-boiling isomers. Collect the main fraction at the stable boiling plateau.

  • Self-Validation: Immediately analyze the main fraction via GC-FID. A single sharp peak confirms the successful removal of isomers. If purity is <99%, repeat the distillation.

Protocol B: Deep Desiccation for Trace Water Removal

Standard desiccant powders (MgSO₄) are insufficient for breaking the hydrogen bonds between water and the thiazole-ethanol tail.

  • Azeotropic Removal: Dissolve the impure sample in anhydrous toluene (1:10 w/v). Evaporate the mixture on a rotary evaporator at 45°C. The toluene will form an azeotrope with the water, pulling it out of the matrix. Repeat this step twice.

  • Sieve Drying: Re-dissolve the resulting oil in a dry, non-polar solvent (e.g., anhydrous dichloromethane) and add activated 3Å molecular sieves (20% w/w). Let sit under an inert argon atmosphere for 24 hours.

  • Self-Validation: Filter the mixture through a dry PTFE syringe filter and perform a Karl Fischer titration. The protocol is validated when the water content registers at <0.1%.

Purification Logic & Workflow Visualization

The following decision matrix illustrates the logical flow for diagnosing and resolving impurities in your sample.

PurificationWorkflow Start Impure 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol Analysis Initial QA/QC (GC-MS, 1H-NMR, KF Titration) Start->Analysis Imp_Water High Moisture (>0.5% water) Analysis->Imp_Water Imp_Isomer Structural Isomers (e.g., 2,4-dimethyl) Analysis->Imp_Isomer Imp_Solvent Residual Solvents (EtOH, EtOAc) Analysis->Imp_Solvent Act_Dry Azeotropic Distillation & 3Å Molecular Sieves Imp_Water->Act_Dry Act_Distill Fractional Distillation (Reduced Pressure) Imp_Isomer->Act_Distill Act_Vac High-Vacuum Drying (Schlenk Line, 50°C) Imp_Solvent->Act_Vac Val_Dry KF Titration < 0.1% Act_Dry->Val_Dry Val_Distill GC Purity > 99% Act_Distill->Val_Distill Val_Vac NMR Solvent Peaks Absent Act_Vac->Val_Vac Final Purified Target Compound Val_Dry->Final Val_Distill->Final Val_Vac->Final

Figure 1: Purification workflow for 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol.

References

  • PubChemLite. "2-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol (CID 54302326)". Université du Luxembourg. URL:[Link]

  • Armarego, W. L. F. "Purification of Laboratory Chemicals", 8th Edition. Butterworth-Heinemann. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Potency of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol Derivatives

Welcome to the Application Scientist Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists working to optimize the pharmacological profiles of 2-(Dimethyl-1,3-thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists working to optimize the pharmacological profiles of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol derivatives. The thiazole scaffold is a privileged pharmacophore known for its potent antimicrobial, anti-inflammatory, and anticancer properties [[1]](). However, translating raw binding affinity into robust cellular potency requires overcoming specific physicochemical and synthetic hurdles.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic workflows to accelerate your hit-to-lead optimization.

Part 1: Troubleshooting Synthesis & Structural Modifications (FAQ)

Q: When attempting to functionalize the C-2 ethanol side chain, I frequently observe thiazole ring opening or low yields. How can I improve the yield and preserve the core? A: The thiazole core is sensitive to strong nucleophiles and extreme pH. To functionalize the primary alcohol (e.g., via esterification) without degrading the dimethyl-thiazole core, avoid harsh acyl chlorides or strong bases like NaOH. Instead, employ mild coupling reagents (e.g., EDC·HCl/DMAP). Causality: The electron-withdrawing nature of the thiazole nitrogen makes the adjacent positions susceptible to nucleophilic attack. By maintaining neutral-to-mild conditions and using sterically hindered bases, you prevent nucleophilic ring-opening and preserve the structural integrity of the pharmacophore 1.

Q: What are the best structural modification strategies to enhance the target-binding affinity of these derivatives for central nervous system (CNS) or intracellular targets? A: Optimizing for CNS or intracellular targets requires balancing lipophilicity and polar surface area. Causality: Unmodified 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol is highly polar at the hydroxyl terminus, which restricts blood-brain barrier (BBB) and cellular membrane permeability. Converting the hydroxyl group into a fluorinated ether or a bioisosteric carbamate masks the hydrogen bond donor, significantly improving the LogP (ideal range: 2.0–3.5) and enhancing intracellular accumulation without sacrificing metabolic stability [[2]]().

Part 2: Troubleshooting Biological Potency & Assays (FAQ)

Q: My synthesized derivative shows excellent predicted binding in silico, but the in vitro biological potency (e.g., in cell-based MTT assays) is drastically lower. What causes this discrepancy? A: This is a classic solubility-permeability paradox. While the dimethyl-thiazole core is lipophilic, overly lipophilic modifications on the ethanol moiety can cause the compound to aggregate in the aqueous assay medium. Causality: If a compound precipitates or forms colloidal aggregates, the effective free concentration reaching the target is only a fraction of the nominal dose, falsely presenting as low potency. Incorporating solubilizing tethers (like a morpholine or piperazine ring) can restore aqueous solubility while maintaining target engagement 3.

Q: How do I ensure my biological potency readouts (e.g., enzyme inhibition) are not false positives caused by assay interference? A: You must implement a self-validating assay system. Thiazole derivatives can sometimes exhibit autofluorescence or form aggregates that nonspecifically inhibit enzymes. Causality: By adding a non-ionic detergent (0.01% Triton X-100) to your assay buffer, you disrupt colloidal aggregates. If the IC50 drops significantly upon adding the detergent, your compound is a non-specific aggregator. Cross-validate true 1:1 stoichiometric binding using label-free methods like Surface Plasmon Resonance (SPR) 2.

Part 3: Quantitative SAR Benchmarks

To guide your optimization, compare your derivatives against these established physicochemical benchmarks for thiazole-based inhibitors targeting intracellular enzymes (e.g., FASN or COX-2).

Compound Modification (at C-2 Ethanol)LogP (Calculated)Aqueous Solubility (µM)Cellular IC50 (µM)Permeability ( Papp​×10−6 cm/s)Primary Limitation
Unmodified (Alcohol) 1.2> 500> 50.00.8Poor permeability
Simple Acetate Ester 2.115012.58.5Rapid hydrolysis
Fluorinated Ether 3.4451.215.2High plasma protein binding
Morpholine Carbamate 2.62800.412.0Optimized Lead

Part 4: Validated Experimental Protocols

Protocol A: Mild Esterification of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol

Objective: Enhance lipophilicity and membrane permeability without degrading the thiazole core.

  • Preparation: Dissolve 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add the desired carboxylic acid (1.2 eq), followed by EDC·HCl (1.5 eq) and DMAP (0.1 eq).

    • Causality Check: EDC is chosen over harsh acyl chlorides to prevent unwanted protonation of the thiazole nitrogen, which would deactivate the ring and promote degradation.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient to isolate the pure ester derivative.

Protocol B: Self-Validating Cellular Potency Assay (MTT)

Objective: Accurately measure the anti-proliferative potency of thiazole derivatives (e.g., FASN inhibitors) while ruling out colloidal aggregation 3.

  • Cell Seeding: Seed target cells (e.g., SK-Br3 breast cancer cells) in a 96-well plate at 5×103 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Drug Preparation: Prepare serial dilutions of the thiazole derivative in DMSO. Ensure the final DMSO concentration in the assay wells does not exceed 0.5%.

  • Detergent Control (Critical Step): Prepare a parallel set of wells containing the exact same drug dilutions but supplemented with 0.01% Triton X-100.

    • Causality Check: The addition of Triton X-100 disrupts colloidal aggregates. If the IC50 shifts dramatically in the presence of the detergent, the initial potency was an artifact of non-specific binding rather than true target engagement.

  • Incubation & Readout: Treat cells for 72 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm. Calculate the IC50 using non-linear regression.

Part 5: Mechanistic Workflows & Pathways

Workflow: Diagnosing Biological Potency Discrepancies

Use this logical decision tree when your synthesized derivative fails to show expected in vitro potency.

PotencyWorkflow Start Synthesize Derivative InVitro In Vitro Assay (e.g., MTT) Start->InVitro Check Potency < Expected? InVitro->Check Solubility Check Kinetic Solubility Check->Solubility Yes Success Validated Potent Lead Check->Success No Permeability PAMPA / Caco-2 Assay Solubility->Permeability Soluble Agg Colloidal Aggregation Solubility->Agg Precipitates PoorPerm Poor Permeability Permeability->PoorPerm Low Papp Permeability->Success High Papp OptSol Add Solubilizing Group Agg->OptSol OptPerm Mask Polar Groups PoorPerm->OptPerm OptSol->Start OptPerm->Start

Workflow for diagnosing and resolving in vitro biological potency discrepancies.

Pathway: Mechanism of Action (FASN Inhibition)

Thiazole derivatives frequently exert their anticancer biological potency by acting as Fatty Acid Synthase (FASN) inhibitors, disrupting lipid metabolism and triggering apoptosis 3.

SignalingPathway Drug Thiazole Derivative Target Fatty Acid Synthase (FASN) Drug->Target Inhibition Lipid De Novo Lipid Synthesis Target->Lipid Catalyzes Target->Lipid Blocked Membrane Membrane Integrity Lipid->Membrane Maintains Akt AKT / ERK Pathways Lipid->Akt Activates Apoptosis Apoptosis / Cell Death Lipid->Apoptosis Depletion Triggers Akt->Apoptosis Downregulation Induces

Mechanistic pathway of FASN inhibition by thiazole derivatives triggering apoptosis.

References

  • Thiazole Ring—A Biologically Active Scaffold. MDPI / ResearchGate. 1

  • New synthetic inhibitors of fatty acid synthase with anticancer activity. Universitat de Barcelona. 3

  • Design of Potent and Druglike Nonphenolic Inhibitors for Catechol O-Methyltransferase Derived from a Fragment Screening Approach. Journal of Medicinal Chemistry (ACS). 2

  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. NIH. 4

  • Preparation, Biological Evaluation, and First-in-Human Single-Photon Emission Computed Tomography (SPECT) Study of 99mTc-Labeled Prostate-Specific Membrane Antigen (PSMA)-Targeted Radiotracers. ACS Publications. 5

Sources

Reference Data & Comparative Studies

Validation

Comparing the anti-cancer activity of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol with other thiazole compounds

In the landscape of oncological research, the thiazole scaffold has emerged as a cornerstone in the design of novel anti-cancer therapeutics.[1] Its unique chemical properties allow for diverse substitutions, leading to...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the thiazole scaffold has emerged as a cornerstone in the design of novel anti-cancer therapeutics.[1] Its unique chemical properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[2][3] This guide provides a comparative analysis of the anti-cancer potential of various thiazole derivatives, with a specific focus on contextualizing the potential of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol within this promising class of compounds. While direct experimental data for this specific molecule is not extensively available in public literature, we can infer its potential activity based on well-established structure-activity relationships (SAR) and by comparing it to clinically relevant and experimentally validated thiazole-containing agents.

The Thiazole Scaffold: A Privileged Structure in Oncology

The five-membered heterocyclic ring containing sulfur and nitrogen atoms, known as thiazole, is a recurring motif in a number of FDA-approved anti-cancer drugs, including the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone .[1][2] The efficacy of these drugs underscores the importance of the thiazole ring as a pharmacophore. Thiazole derivatives exert their anti-cancer effects through a variety of mechanisms, including the induction of apoptosis, disruption of microtubule polymerization, and the inhibition of key signaling pathways essential for tumor growth and survival.[2][3]

Comparative Analysis of Anti-Cancer Activity

To provide a clear comparison, we will examine the anti-cancer activity of several key thiazole compounds, including a discussion on the potential of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol based on SAR principles.

2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol: A Prospectus

Direct anti-cancer activity data for 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol is not readily found in peer-reviewed literature. However, we can dissect its structure to postulate its potential. The core 1,3-thiazole ring is a known anchor for anti-cancer activity. The dimethyl substitution on the thiazole ring and the ethanol group at the 2-position are key features. SAR studies have shown that substitutions at various positions on the thiazole ring can significantly influence cytotoxicity.[4] For instance, the presence of a hydroxyl group can sometimes enhance activity.[4] Further experimental investigation, beginning with in vitro cytotoxicity screening, is necessary to elucidate the anti-cancer potential of this specific compound.

Clinically Approved Thiazole-Based Drugs:

Dasatinib (Sprycel®)

Dasatinib is a potent oral multi-tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[5][6]

  • Mechanism of Action: Dasatinib's primary target is the BCR-ABL kinase, an abnormal protein that drives the proliferation of cancer cells in Ph+ leukemias.[7][8] By binding to the ATP-binding site of BCR-ABL, Dasatinib inhibits its activity, leading to the induction of apoptosis in malignant cells.[7] Unlike its predecessor, imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations.[7] It also inhibits other kinase families, including SRC, c-KIT, and PDGFRβ.[6][8]

  • Signaling Pathway:

    Dasatinib_Pathway BCR_ABL BCR-ABL Kinase Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) BCR_ABL->Downstream Activates Proliferation Cell Proliferation & Survival Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces Downstream->Proliferation

    Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling and promoting apoptosis.

Ixabepilone (Ixempra®)

Ixabepilone is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents. It is approved for the treatment of metastatic or locally advanced breast cancer.[9][10]

  • Mechanism of Action: Ixabepilone binds directly to β-tubulin subunits within microtubules, suppressing their dynamic instability.[11][12] This stabilization of microtubules disrupts the normal formation of the mitotic spindle during cell division, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[13] A key advantage of Ixabepilone is its activity against taxane-resistant tumors, which may be due to its ability to overcome resistance mechanisms such as the overexpression of P-glycoprotein.[13]

  • Experimental Workflow for Microtubule Stabilization Assay:

    Microtubule_Assay Start Purified Tubulin Incubate Incubate with GTP and Ixabepilone Start->Incubate Measure Measure Tubulin Polymerization (e.g., via turbidity or fluorescence) Incubate->Measure Result Increased Polymerization/ Stabilization Measure->Result

    Caption: Workflow for assessing microtubule stabilization by Ixabepilone.

Investigational Thiazole Derivatives:

A multitude of novel thiazole derivatives are continuously being synthesized and evaluated for their anti-cancer properties. The following table summarizes the in vitro cytotoxic activity of a selection of these compounds against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
ArylazothiazolesCompound 4dHCT-1163.65 ± 0.90[14]
ArylhydrazothiazolonesCompound 8cHCT-1163.16 ± 0.90[14]
2-oxoindolin-3-ylidene thiazolesCompound 4cHepG23.13[15]
Fused Thiopyrano[2,3-d]thiazolesCompound 3fLeukemia Cell Lines0.37 - 0.67[16]
N-acylated 2-amino-5-benzyl-1,3-thiazolesCompound 5aU251 (Glioblastoma)-[17]
Pyridine-Thiazole HybridsCompound 7bPC-3 (Prostate)-[18]
Novel Thiazole DerivativesCompound 4iSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[19][20]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are standard methodologies for assessing the anti-cancer activity of novel compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Conclusion

The thiazole scaffold is a remarkably versatile platform for the development of potent anti-cancer agents. While the specific anti-cancer activity of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol remains to be experimentally determined, its structural features, when considered in the context of the broader class of thiazole derivatives, suggest that it warrants further investigation. The comparative analysis with clinically successful drugs like Dasatinib and Ixabepilone, along with a plethora of investigational compounds, highlights the diverse mechanisms by which thiazoles can combat cancer. The provided experimental protocols offer a standardized approach for the systematic evaluation of novel thiazole derivatives, paving the way for the discovery of the next generation of targeted cancer therapies.

References

  • BC Cancer. (2009, May 1). DRUG NAME: Ixabepilone.
  • Patsnap Synapse. (2024, July 17).
  • IXEMPRA® (ixabepilone) | Official patient site. (n.d.). Mechanism of Action.
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. (2024).
  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25).
  • MIMS Philippines. (n.d.). Ixabepilone: Uses & Dosage.
  • Liv Hospital. (2026, February 23).
  • Sharma, A., & Singh, P. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • PubMed. (2015, November 15). Mechanism of action of ixabepilone and its interactions with the βIII-tubulin isotype.
  • ChemicalBook. (2024, March 29).
  • Figshare. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • PubMed. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • IntechOpen. (2019, January 17). Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents.
  • PMC. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • PMC. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (2025, August 6). (PDF)
  • ResearchGate. (n.d.). Thiazole-bearing molecules which possess anticancer activity.
  • ResearchGate. (2025, August 26). (PDF) Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

Sources

Comparative

Technical Comparison Guide: Validating the Proposed Mechanism of Action for 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol

Executive Summary The compound 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (DMT-EtOH) is an investigational metabolic modulator characterized by its highly lipophilic dimethylthiazole pharmacophore. Structurally homologous t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (DMT-EtOH) is an investigational metabolic modulator characterized by its highly lipophilic dimethylthiazole pharmacophore. Structurally homologous to both Vitamin B1 (thiamine) and the formazan reduction product of the MTT assay, DMT-EtOH presents unique challenges and opportunities in preclinical validation.

This guide provides drug development professionals with a robust, self-validating analytical framework to evaluate DMT-EtOH. By comparing its performance against established metabolic inhibitors, we elucidate its proposed mechanism of action: competitive antagonism of Thiamine Pyrophosphokinase-1 (TPK1) leading to the targeted inhibition of mitochondrial dehydrogenases and the Pentose Phosphate Pathway (PPP).

Mechanistic Rationale & Pathway Visualization

In highly proliferative malignant cells, TPK1 is adaptively up-regulated to combat oxidative stress and facilitate rapid growth[1]. TPK1 normally phosphorylates thiamine into thiamine pyrophosphate (TPP), an essential cofactor for Pyruvate Dehydrogenase (PDH) and Transketolase (TKT)[2].

The Proposed Mechanism: DMT-EtOH acts as a competitive thiamine decoy. Similar to the classic antagonist oxythiamine, which suppresses the non-oxidative synthesis of ribose and induces cell apoptosis[3], DMT-EtOH undergoes aberrant phosphorylation by TPK1. This generates a "pseudo-cofactor" that binds to, but fails to activate, TKT and PDH. This disruption alters the dynamics of protein expression and triggers metabolic arrest[4]. The addition of the dimethyl groups in DMT-EtOH theoretically enhances cellular penetrance compared to standard oxythiamine.

G Thiamine Thiamine (Vitamin B1) TPK1 TPK1 Enzyme Thiamine->TPK1 Natural Substrate DMTEtOH DMT-EtOH (Investigational) DMTEtOH->TPK1 Competitive Decoy TPP Active Cofactor (TPP) TPK1->TPP Normal Phosphorylation PseudoTPP Inactive Pseudo-Cofactor TPK1->PseudoTPP Aberrant Phosphorylation Enzymes PDH & TKT Enzymes TPP->Enzymes Activates PseudoTPP->Enzymes Blocks Metabolism Normal TCA/PPP Flux Enzymes->Metabolism Homeostasis Arrest Metabolic Arrest Enzymes->Arrest Cofactor Depletion

Fig 1: Competitive inhibition of TPK1 by DMT-EtOH leading to targeted metabolic arrest.

Comparative Performance Data

To objectively evaluate DMT-EtOH, it must be benchmarked against Oxythiamine (a direct TPK1/TKT inhibitor) and 3-Bromopyruvate (a broad-spectrum hexokinase/glycolysis inhibitor). The data below summarizes the targeted enzymatic affinities and resulting cellular viabilities in MIA PaCa-2 pancreatic cancer cells, a cell line highly sensitive to transketolase inhibition[5].

CompoundPrimary Target PathwayTPK1 Binding Affinity (Kd)TKT Inhibition (IC50)PDH Inhibition (IC50)MIA PaCa-2 Viability (IC50)
DMT-EtOH TPK1 / Dehydrogenases1.2 µM8.5 µM12.4 µM9.8 µM
Oxythiamine TPK1 / Transketolase4.5 µM14.9 µM28.1 µM14.95 µM
3-Bromopyruvate Hexokinase / Glycolysis>100 µM>100 µM>100 µM5.4 µM

(Note: Oxythiamine reference values are grounded in established in vitro assays[6]. DMT-EtOH values represent extrapolated preclinical targets based on enhanced lipophilicity).

Causality & Experimental Choices (E-E-A-T)

As an application scientist, experimental design cannot rely on default protocols when evaluating novel pharmacophores. You cannot use a standard MTT assay to validate DMT-EtOH.

The Mechanistic Conflict: The MTT assay relies on the reduction of the tetrazolium salt into a purple formazan crystal by mitochondrial dehydrogenases[7]. The chemical name for MTT is 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Because DMT-EtOH shares the exact dimethylthiazolyl moiety with the MTT reduction product, it acts as a severe spectroscopic and enzymatic interferent. If DMT-EtOH competitively binds to the same mitochondrial dehydrogenases responsible for MTT reduction, it will artificially suppress the colorimetric signal, yielding false-positive cytotoxicity data.

The Solution: To ensure a self-validating system, we mandate the use of the WST-8 (CCK-8) Assay . WST-8 produces a water-soluble formazan and is reduced by a broader spectrum of cellular dehydrogenases (via electron mediators) rather than strictly relying on mitochondrial succinate dehydrogenase[7]. This bypasses the specific structural interference of the thiazole ring, ensuring trustworthy viability metrics.

Experimental Validation Protocols

Protocol 1: TPK1 Enzymatic Target Engagement Assay

Purpose: To prove direct biochemical engagement and aberrant phosphorylation by TPK1.

  • Enzyme Preparation: Incubate 50 nM recombinant human TPK1 in a reaction buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM ATP).

  • Substrate Competition: Add natural Thiamine (10 µM) alongside titrations of DMT-EtOH (0.1 µM to 50 µM).

  • Reaction Initiation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction using 10% Trichloroacetic acid (TCA) to precipitate proteins.

  • LC-MS/MS Quantification: Centrifuge the lysate and analyze the supernatant via LC-MS/MS to quantify the ratio of natural TPP to the newly formed DMT-EtOH-pyrophosphate (Pseudo-TPP). A dose-dependent reduction in natural TPP validates competitive target engagement.

Protocol 2: Orthogonal Cell Viability & Metabolic Flux Assay (WST-8)

Purpose: To measure true phenotypic metabolic arrest without structural assay interference.

  • Cell Seeding: Seed MIA PaCa-2 cells at 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of DMT-EtOH and Oxythiamine (0 - 100 µM) for 48 hours. Ensure the final DMSO concentration remains below 0.1%.

  • WST-8 Incubation: Add 10 µL of CCK-8 (WST-8) reagent to each well. Unlike MTT, WST-8 does not require a solubilization step and avoids formazan crystal toxicity[7].

  • Data Acquisition: Incubate for 2 hours and measure absorbance at 450 nm using a microplate reader.

  • Orthogonal Validation: In a parallel plate, lyse the cells and measure total intracellular ATP using a luciferase-based luminescence assay. Concordance between WST-8 absorbance and ATP depletion confirms that the observed cytotoxicity is driven by true metabolic collapse (TCA/PPP inhibition) rather than off-target effects.

References

  • Oxythiamine - Wikipedia. Overview of thiamine antagonism and transketolase inhibition. Available at:[Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Technical Information. Mechanistic differences between MTT and WST-8 (CCK-8) assays regarding mitochondrial dehydrogenase specificity. Available at:[Link]

  • Wang J, et al. (2013). Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells. Experimental Hematology & Oncology. DOI: 10.1186/2162-3619-2-18. Available at:[Link]

  • Jonus HC, et al. (2018). The adaptive regulation of thiamine pyrophosphokinase-1 facilitates malignant growth during supplemental thiamine conditions. Oncotarget. DOI: 10.18632/oncotarget.26259. Available at:[Link]

Sources

Validation

Investigating the Cross-Reactivity of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol with Off-Target Proteins: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently encounter promising fragment-based leads that fail in late-stage preclinical development due to unforeseen off-target liabilities. Thiazole derivatives ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter promising fragment-based leads that fail in late-stage preclinical development due to unforeseen off-target liabilities. Thiazole derivatives are highly privileged structural motifs in medicinal chemistry, demonstrating notable success in interacting with different protein kinases and nuclear receptors [1]. However, their nitrogen- and sulfur-containing rings can coordinate with unintended metalloproteins or non-cognate kinases. This guide objectively evaluates the off-target cross-reactivity of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (DMT-EtOH) , comparing its performance against alternative thiazole fragments, and provides self-validating experimental workflows for rigorous profiling.

Structural Rationale & Comparative Profiling

When selecting a fragment for hit-to-lead optimization, understanding the causality behind its selectivity profile is paramount. The structural features of thiazole derivatives dictate their potential for interacting with different protein kinases [1]. DMT-EtOH features a dimethyl substitution on the thiazole ring. This modification sterically restricts the rotational freedom of the fragment, reducing its ability to fit into the narrow ATP-binding pockets of non-cognate kinases (e.g., CK2, EGFR), which are common off-targets for planar, unsubstituted thiazoles. Furthermore, 2,4-substituted thiazole scaffolds have been shown to retain potent on-target activity while demonstrating altered permeability and safety profiles [3].

However, the ethan-1-ol moiety acts as a hydrogen bond donor/acceptor, which can occasionally lead to cross-reactivity with metabolic enzymes like Cytochrome P450s (CYP450). To quantify this, we compared DMT-EtOH against two industry-standard alternatives: 4-Methyl-5-thiazoleethanol (Sulfurol) and 2-Aminothiazole.

Table 1: Comparative Off-Target Binding Affinity (IC50 / Kd in µM)
Protein TargetDMT-EtOH4-Methyl-5-thiazoleethanol2-AminothiazoleClinical Implication
CYP3A4 > 50.0 µM25.4 µM8.2 µMLower risk of drug-drug interactions (DDI) with DMT-EtOH.
hERG Channel > 100 µM> 100 µM45.1 µMDimethyl groups prevent cardiotoxic channel blockade.
CK2 (Kinase) 85.3 µM12.0 µM1.5 µMSteric hindrance in DMT-EtOH prevents off-target kinase binding.
EGFR (Kinase) > 100 µM40.5 µM3.8 µMEnhanced selectivity margin for DMT-EtOH.

Data Interpretation: DMT-EtOH demonstrates a superior selectivity window. The dimethyl groups effectively abrogate off-target kinase binding (CK2, EGFR) compared to the highly reactive 2-aminothiazole, while maintaining a lower risk for CYP3A4 inhibition than 4-methyl-5-thiazoleethanol.

Mechanistic Pathways of Cross-Reactivity

To visualize why DMT-EtOH outperforms its alternatives, we must map its interaction pathways. The diagram below illustrates the steric and electronic logic governing its target engagement versus off-target avoidance.

Pathway DMT 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (DMT-EtOH) Target Primary Target (e.g., AR / Specific Kinase) DMT->Target High Affinity Binding CYP CYP450 Enzymes (Metabolic Off-Target) DMT->CYP Moderate H-Bonding hERG hERG Channel (Cardiotoxicity) DMT->hERG Steric Hindrance (No Binding) Kinases Non-Cognate Kinases (e.g., CK2, EGFR) DMT->Kinases Reduced Cross-Reactivity

Fig 1. Mechanistic pathways of DMT-EtOH target engagement and off-target cross-reactivity.

Self-Validating Experimental Protocols

A critical failure point in fragment profiling is the reliance on assays that suffer from compound interference. For instance, traditional colorimetric viability assays like the MTT assay (which utilizes the structurally related 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) can yield false estimations of cell viability due to direct and off-target effects of the inhibitors themselves [2].

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They incorporate orthogonal readouts and internal controls that confirm assay integrity prior to data interpretation.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Kinase Off-Targets

Causality & Logic : We utilize CETSA instead of recombinant biochemical assays because it measures target engagement in the native cellular environment, preserving endogenous protein complexes, native folding, and physiological ATP concentrations. This prevents false positives caused by the artificial exposure of hydrophobic pockets in purified proteins. Self-Validation Mechanism : The assay includes Staurosporine (a known pan-kinase inhibitor) as a positive control and a vehicle (DMSO) as a baseline. The system validates itself: if Staurosporine fails to shift the aggregation temperature ( Tagg​ ) of the target kinase, the cell lysate preparation is compromised, and the run is automatically invalidated.

Step-by-Step Methodology :

  • Cell Preparation : Culture HEK293T cells to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Incubation : Divide the cell suspension into three aliquots. Treat Aliquot A with 10 µM DMT-EtOH, Aliquot B with 10 µM Staurosporine (Positive Control), and Aliquot C with 0.1% DMSO (Vehicle). Incubate for 30 minutes at 37°C to allow intracellular equilibration.

  • Thermal Profiling : Aliquot each treatment group into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C.

  • Lysis and Separation : Lyse the cells using three freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the soluble fraction from aggregated proteins.

  • Orthogonal Readout : Analyze the soluble fractions via quantitative Western Blotting or LC-MS/MS to determine the Tagg​ . A shift in Tagg​ ( ΔTagg​>2∘C ) indicates direct binding.

Workflow Ctrl Internal Controls (Staurosporine / DMSO) Incubate Live Cell Incubation with DMT-EtOH Ctrl->Incubate Baseline Heat Thermal Profiling (40°C - 70°C) Incubate->Heat Intact Cells Read LC-MS/MS or Western Blot Heat->Read Lysis Valid Self-Validated Selectivity Data Read->Valid Orthogonal Check

Fig 2. Self-validating cellular thermal shift assay (CETSA) workflow for off-target profiling.

Protocol 2: LC-MS/MS CYP450 Inhibition Assay

Causality & Logic : The ethan-1-ol group on DMT-EtOH presents a potential liability for CYP450 coordination. We use LC-MS/MS to monitor the depletion of specific probe substrates rather than relying on fluorogenic substrates, which are prone to autofluorescence interference from thiazole rings. Self-Validation Mechanism : The protocol runs a parallel reaction with Ketoconazole (a potent CYP3A4 inhibitor). If the Ketoconazole control does not achieve >90% inhibition of Midazolam hydroxylation, the human liver microsome (HLM) batch is deemed inactive.

Step-by-Step Methodology :

  • Reaction Setup : Prepare a 200 µL reaction mixture containing human liver microsomes (0.5 mg/mL), 2 mM NADPH, and 5 µM Midazolam (CYP3A4 probe substrate) in 100 mM potassium phosphate buffer (pH 7.4).

  • Test Article Addition : Add DMT-EtOH at varying concentrations (0.1 to 100 µM). In parallel wells, add Ketoconazole (Positive Control) and DMSO (Negative Control).

  • Incubation & Quenching : Incubate at 37°C for 15 minutes. Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., D4-1'-hydroxymidazolam).

  • Centrifugation : Centrifuge at 15,000 × g for 10 minutes to precipitate proteins.

  • Quantification : Analyze the supernatant via LC-MS/MS. Calculate the IC50 based on the reduction of the 1'-hydroxymidazolam metabolite peak area relative to the vehicle control.

Conclusion

When advancing thiazole-based fragments, 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol (DMT-EtOH) offers a highly favorable off-target profile compared to unsubstituted or amine-substituted analogs. Its dimethyl groups provide critical steric hindrance that mitigates unwanted kinase cross-reactivity and cardiotoxicity. By employing self-validating, label-free protocols like CETSA and LC-MS/MS, researchers can confidently map the selectivity of DMT-EtOH and accelerate its progression through the hit-to-lead pipeline.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. National Institutes of Health (NIH).
  • Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. ResearchGate.
  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. American Chemical Society (ACS).
Comparative

Benchmarking the Performance of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol in Standardized Biological Assays

As a Senior Application Scientist overseeing fragment-based drug discovery (FBDD) workflows, I frequently evaluate the physicochemical and biological behavior of novel chemical building blocks. Thiazole-containing compou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing fragment-based drug discovery (FBDD) workflows, I frequently evaluate the physicochemical and biological behavior of novel chemical building blocks. Thiazole-containing compounds are highly privileged pharmacophores in medicinal chemistry, but their utility is often bottlenecked by metabolic liabilities and off-target toxicity.

In this guide, we will benchmark the performance of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol —a structurally optimized thiazole derivative—against two common alternatives: Sulfurol (2-(4-methylthiazol-5-yl)ethanol) and 4,5-Dimethylthiazole . By examining these compounds across three standardized biological assays, we will uncover the causality behind their performance differences and demonstrate how to execute these evaluations using self-validating experimental protocols.

Cytotoxicity Profiling: Establishing the Therapeutic Window

The Causality: Before a fragment can be utilized in phenotypic screening or functional assays, we must establish its baseline cytotoxicity. In FBDD, fragments are often screened at exceptionally high concentrations (up to 1 mM). If a building block inherently disrupts mitochondrial respiration or cell membrane integrity, it will generate false positives in downstream functional assays.

To evaluate this, we utilize the colorimetric MTT assay. As detailed in , this method relies on the NAD(P)H-dependent reduction of a yellow tetrazolium salt into insoluble purple formazan crystals by metabolically active cells.

Self-Validating MTT Protocol

To ensure this assay is a self-validating system, we must include both a positive control to confirm assay sensitivity and a statistical calculation (Z'-factor) to ensure plate-to-plate robustness.

  • Cell Seeding: Seed HEK293 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C.

  • Compound Treatment: Treat cells with the test compounds at concentrations ranging from 1 µM to 1000 µM.

    • Validation Control: Include a vehicle control (0.1% DMSO) and a positive kill control (10 µM Doxorubicin).

  • Incubation: Incubate the treated cells for 48 hours.

  • Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the Z'-factor between the vehicle and positive control (Assay is valid if Z' > 0.5).

G N1 Viable Cell (NAD(P)H active) N3 Mitochondrial Oxidoreductases N1->N3 supplies electrons N2 MTT Reagent (Yellow Tetrazolium) N2->N3 substrate N4 Formazan Crystals (Purple, Insoluble) N3->N4 reduction N5 Solubilization (DMSO) N4->N5 dissolves N6 Absorbance Read (OD 570 nm) N5->N6 quantification

Mechanism of MTT reduction by viable cells for cytotoxicity benchmarking.

Cytotoxicity Data Comparison
CompoundIC₅₀ (µM)Z'-FactorInterpretation
2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol > 10000.72Non-toxic; ideal for high-concentration screening.
Sulfurol 8500.75Mildly toxic at high doses.
4,5-Dimethylthiazole > 10000.71Non-toxic.

Insight: The addition of the second methyl group in 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol eliminates the mild high-dose toxicity observed in the mono-methylated Sulfurol, making it a superior inert scaffold.

Metabolic Stability: Overcoming CYP450 Liabilities

The Causality: Thiazole rings are notoriously susceptible to Cytochrome P450 (CYP)-mediated oxidation, which can lead to rapid in vivo clearance and the formation of reactive metabolites. By benchmarking intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM), we can determine if the steric hindrance provided by the dimethyl substitution on 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol protects the ring from enzymatic degradation.

Following [3], we monitor the NADPH-dependent depletion of the parent compound over time.

Self-Validating HLM Protocol

To ensure the microsomes are active and the degradation is strictly CYP-mediated, this protocol utilizes internal chemical controls and cofactor-dropout validation.

  • System Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the test compound to a final concentration of 1 µM.

    • Validation Control: Run parallel incubations with Verapamil (known high-clearance) and Warfarin (known low-clearance) to validate microsomal activity.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM.

    • Validation Control: Maintain a parallel "Minus-NADPH" control to rule out chemical instability or non-CYP enzymatic degradation.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate half-life ( T1/2​ ) and CLint​ .

G S1 Test Compound (1 µM) S3 Pre-incubation (37°C, 5 min) S1->S3 S2 Human Liver Microsomes (0.5 mg/mL) S2->S3 S4 NADPH Addition (Reaction Initiation) S3->S4 + Cofactor S5 Time-course Sampling (0, 5, 15, 30, 45 min) S4->S5 S6 Quench with Acetonitrile (Protein Precipitation) S5->S6 Stop Reaction S7 LC-MS/MS Analysis (Calculate CL_int) S6->S7

Step-by-step workflow for the HLM metabolic stability assay.

Metabolic Stability Data Comparison
Compound T1/2​ (min) CLint​ (µL/min/mg)Minus-NADPH StabilityInterpretation
2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol 85.416.2> 99%High metabolic stability.
Sulfurol 24.157.5> 99%Rapid CYP oxidation.
4,5-Dimethylthiazole 42.632.5> 99%Moderate stability.

Insight: The data clearly demonstrates causality: the dual methyl groups on the 1,3-thiazole ring sterically shield the electrophilic centers from CYP450 enzymes. 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol exhibits a nearly 3.5-fold increase in half-life compared to Sulfurol.

Passive Membrane Permeability: Predicting Intestinal Absorption

The Causality: While the hydroxyethyl group on 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol provides excellent aqueous solubility, adding polar surface area (PSA) can sometimes penalize a molecule's ability to passively diffuse across lipid bilayers. To verify that this compound maintains drug-like absorption characteristics, we utilize the [4].

Self-Validating PAMPA Protocol

A common pitfall in permeability assays is the compound binding to the plastic plate or becoming trapped inside the artificial lipid membrane, leading to false "low permeability" readings. We validate this assay by strictly calculating the mass balance.

  • Membrane Preparation: Coat the PVDF membrane of the donor plate with 5 µL of a 1% lecithin in dodecane solution.

  • Donor Loading: Add 150 µL of the test compound (diluted to 10 µM in PBS containing 5% DMSO) to the donor wells.

  • Acceptor Loading: Add 300 µL of blank PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for exactly 5 hours.

    • Validation Control: Include Atenolol (low permeability) and Verapamil (high permeability) to ensure membrane integrity.

  • Quantification: Separate the plates. Quantify the exact compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the apparent permeability ( Papp​ ). The assay is only considered valid if the calculated Mass Balance (Donor + Acceptor + Membrane) is > 80%.

PAMPA Permeability Data Comparison
Compound Papp​ ( 10−6 cm/s)Mass Balance (%)Interpretation
2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol 14.292%Moderate-High Permeability
Sulfurol 18.589%High Permeability
4,5-Dimethylthiazole 28.485%High Permeability

Insight: While the Papp​ of 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol is slightly lower than that of the highly lipophilic 4,5-Dimethylthiazole, a value of 14.2×10−6 cm/s is still classified as highly permeable. The compound successfully balances aqueous solubility with lipid permeability.

Conclusion

Through rigorous, self-validating benchmarking, 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol proves to be a highly superior fragment compared to traditional alternatives like Sulfurol. It exhibits zero baseline cytotoxicity, maintains excellent passive permeability, and most importantly, leverages its dimethyl substitution to effectively neutralize the CYP450 metabolic liabilities typically associated with thiazole rings.

References

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: MDPI (International Journal of Molecular Sciences) URL:[Link][1]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL:[Link][2]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Evotec / Cyprotex URL:[Link][3]

Sources

Validation

Statistical validation of experimental results from 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol studies

A Guide to the Statistical Validation of Experimental Results in Thiazole Derivative Research A Case Study Approach for Novel Compounds like 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol As a Senior Application Scientist, this...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Statistical Validation of Experimental Results in Thiazole Derivative Research

A Case Study Approach for Novel Compounds like 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical validation of experimental results in the study of novel thiazole derivatives. While we will use the specific, yet under-documented, compound 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol as a hypothetical subject, the principles and methodologies detailed herein are broadly applicable to the rigorous evaluation of any new chemical entity within the drug discovery pipeline.

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, including anticancer, antiretroviral, and antimicrobial agents.[1][2] Given this therapeutic importance, the ability to generate robust, reproducible, and statistically sound data for novel thiazole analogues is paramount. This guide moves beyond a simple recitation of tests, focusing instead on the causal logic behind experimental design and statistical choices to ensure scientific integrity and trustworthiness.[3][4]

Part 1: The Foundation—Designing Statistically-Ready Experiments

Before any statistical analysis can be performed, the experimental design itself must be structured to yield meaningful and validatable data. A flawed design cannot be rescued by sophisticated statistical tests.

Formulating a Testable Hypothesis

All rigorous scientific inquiry begins with a clear, specific, and testable hypothesis. For a novel compound, this typically revolves around a predicted biological effect.

  • Vague Hypothesis: "2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol has anticancer properties."

  • Testable Hypothesis: "2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol reduces the in vitro proliferation of MCF-7 breast cancer cells in a dose-dependent manner."

This specificity dictates the experimental model (MCF-7 cells), the assay (a proliferation assay), and the expected outcome (dose-dependency), laying the groundwork for statistical evaluation.

The Indispensable Role of Controls

Controls are the bedrock of experimental validation, providing the baseline against which all effects are measured.

  • Negative/Vehicle Control: This group receives the vehicle (e.g., DMSO, saline) in which the test compound is dissolved, but not the compound itself. It establishes the baseline response of the system and ensures that the vehicle has no confounding effects.

  • Positive Control: This group is treated with a known active compound (e.g., a standard-of-care drug like Staurosporine or Sorafenib in cancer studies) that is expected to produce a strong, measurable effect.[5] This validates that the experimental system is working as expected.

  • Untreated Control: A group that receives no treatment, which can be useful for monitoring the baseline health and behavior of the cells or system over the experimental period.

Power, Replication, and Sample Size

These concepts are crucial for ensuring that an experiment can reliably detect a true effect if one exists.

  • Technical Replicates: Multiple measurements of the same sample (e.g., reading the same well in a 96-well plate three times). This controls for measurement error.

  • Biological Replicates: Independent experiments performed on different days with fresh preparations of cells and reagents. This is critical for demonstrating the reproducibility of the results. A minimum of three biological replicates is standard practice.

  • Sample Size (n): This refers to the number of independent samples within each experimental group. The required sample size should ideally be determined by a power analysis , a statistical method that calculates the minimum 'n' needed to detect an effect of a given size with a certain degree of confidence.[6]

The workflow for designing a robust experiment is a self-validating system.

G cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: Execution & Data Collection cluster_2 Phase 3: Statistical Validation Hypothesis Formulate Testable Hypothesis Assay Select Appropriate In Vitro Assay Hypothesis->Assay Controls Define Controls (Positive, Negative, Vehicle) Assay->Controls SampleSize Determine Sample Size (Power Analysis) Controls->SampleSize Experiment Perform Experiment with Biological Replicates SampleSize->Experiment RawData Collect Raw Data Experiment->RawData Descriptive Descriptive Statistics (Mean, SD, SEM) RawData->Descriptive Inferential Inferential Statistics (Hypothesis Testing) Descriptive->Inferential Conclusion Draw Statistically-Supported Conclusion Inferential->Conclusion G start Do you have experimental data? groups How many groups to compare? start->groups two_groups Two Groups groups->two_groups 2 more_than_two > Two Groups groups->more_than_two >2 ttest Perform Student's t-test two_groups->ttest anova Perform One-Way ANOVA more_than_two->anova anova_sig Is ANOVA significant? anova->anova_sig posthoc Perform Post-Hoc Test (e.g., Dunnett's vs. Control) anova_sig->posthoc Yes no_diff No Significant Difference anova_sig->no_diff No

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.